Product packaging for Sulfameter-d4(Cat. No.:)

Sulfameter-d4

Cat. No.: B563909
M. Wt: 284.33 g/mol
InChI Key: GPTONYMQFTZPKC-QFFDRWTDSA-N
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Description

Sulfameter-d4, also known as this compound, is a useful research compound. Its molecular formula is C11H12N4O3S and its molecular weight is 284.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N4O3S B563909 Sulfameter-d4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2,3,5,6-tetradeuterio-N-(5-methoxypyrimidin-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3S/c1-18-9-6-13-11(14-7-9)15-19(16,17)10-4-2-8(12)3-5-10/h2-7H,12H2,1H3,(H,13,14,15)/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTONYMQFTZPKC-QFFDRWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NC=C(C=N2)OC)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is the chemical structure and CAS number of Sulfameter-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Sulfameter-d4, a deuterated analog of the sulfonamide antibiotic, Sulfameter. This document outlines its chemical properties, and applications in bioanalytical studies, and provides a representative experimental protocol for its use as an internal standard.

Core Compound Details

This compound is the deuterium-labeled form of Sulfameter, a long-acting sulfonamide antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[1][2] Due to the inclusion of four deuterium atoms on the phenyl ring, this compound serves as an ideal internal standard for the quantification of Sulfameter in complex biological matrices using mass spectrometry-based methods. The stable isotope label ensures that its chemical and physical properties are nearly identical to the parent compound, while its increased mass allows for clear differentiation in a mass spectrometer.[3]

Chemical Structure and Identification

The chemical structure of this compound is characterized by the substitution of four hydrogen atoms with deuterium on the benzene ring of the Sulfameter molecule.

Chemical Name: 4-amino-2,3,5,6-tetradeuterio-N-(5-methoxypyrimidin-2-yl)benzenesulfonamide[4]

Molecular Formula: C₁₁H₈D₄N₄O₃S

SMILES: NC1=C([2H])C([2H])=C(S(NC2=NC=C(OC)C=N2)(=O)=O)C([2H])=C1[2H]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValue
CAS Number 1189483-96-2
Molecular Weight 284.33 g/mol
Purity ≥98%
Physical Form Solid (White to Yellow)
Melting Point 205-207°C
Solubility DMSO (Slightly), Methanol (Slightly, with sonication)
Storage Conditions 2-8°C

[Sources: 3, 8, 14]

Mechanism of Action: Sulfonamide Antibiotics

Sulfonamides, including Sulfameter, exert their bacteriostatic effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid in bacteria, a pathway that is absent in humans. Folic acid is an essential precursor for the synthesis of nucleic acids (DNA and RNA). By blocking this pathway, sulfonamides inhibit bacterial growth and replication.

Sulfonamide_Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Sulfameter Sulfameter Sulfameter->DHPS Competitive Inhibition Dihydrofolate Dihydrofolic Acid DHPS->Dihydrofolate BacterialGrowth Bacterial Growth Inhibition DHPS->BacterialGrowth NucleicAcids Nucleic Acid Synthesis Dihydrofolate->NucleicAcids NucleicAcids->BacterialGrowth

Caption: Sulfonamide mechanism of action.

Experimental Protocols

This compound is primarily used as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of Sulfameter levels in biological samples.

Representative Protocol: Quantification of Sulfameter in Milk using LC-MS/MS with this compound Internal Standard

This protocol is a representative example for the determination of Sulfameter in a complex matrix like milk.

1. Preparation of Standard and Internal Standard Solutions:

  • Sulfameter Stock Solution (1 mg/mL): Accurately weigh 10 mg of Sulfameter standard and dissolve in 10 mL of methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

  • Working Standard Solutions: Serially dilute the Sulfameter stock solution with a 50:50 mixture of methanol and water to prepare a series of calibration standards.

  • IS Working Solution (1 µg/mL): Dilute the this compound stock solution with methanol.

2. Sample Preparation (QuEChERS Method):

  • To a 50 mL polypropylene centrifuge tube, add 5 mL of milk sample.

  • Spike with a known volume of the IS working solution (e.g., 50 µL of 1 µg/mL this compound).

  • Add 10 mL of acetonitrile.

  • Vortex vigorously for 1 minute.

  • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

  • Vortex immediately for 1 minute, then centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper acetonitrile layer to a new tube containing dispersive solid-phase extraction (d-SPE) sorbent (e.g., 150 mg PSA, 900 mg MgSO₄).

  • Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase.

  • Filter through a 0.22 µm syringe filter into an autosampler vial.

3. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the analyte from matrix interferences.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (example):

      • Sulfameter: Precursor ion (Q1) -> Product ion (Q3)

      • This compound: Precursor ion (Q1) + 4 Da -> Product ion (Q3)

    • Optimize collision energy and other MS parameters for maximum signal intensity.

4. Data Analysis:

  • Quantify Sulfameter in the samples by constructing a calibration curve based on the peak area ratio of the analyte to the internal standard versus the concentration of the calibration standards.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Milk Sample Spike Spike with This compound (IS) Sample->Spike Extract Acetonitrile Extraction (QuEChERS) Spike->Extract Cleanup Dispersive SPE Cleanup Extract->Cleanup Concentrate Evaporation & Reconstitution Cleanup->Concentrate LC LC Separation (C18 Column) Concentrate->LC MS MS/MS Detection (MRM Mode) LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant Result Final Concentration Quant->Result

Caption: Bioanalytical workflow for Sulfameter.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Sulfameter-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Sulfameter-d4, a deuterated isotopologue of the sulfonamide antibiotic, Sulfameter. This document is intended to be a valuable resource for researchers and scientists engaged in drug metabolism studies, pharmacokinetic analysis, and other applications where a stable isotope-labeled internal standard is essential.

Core Physicochemical Properties

This compound is a white to yellow solid, primarily utilized as an internal standard in mass spectrometry-based analytical methods. Its physical and chemical characteristics are crucial for its application in quantitative analysis.

PropertyValueSource(s)
CAS Number 1189483-96-2[1]
Molecular Formula C₁₁H₈D₄N₄O₃S[2]
Molecular Weight 284.33 g/mol [2]
Melting Point 205-207°C[3]
Boiling Point Not available (decomposes)
pKa (Strongest Acidic) 7.06 (Predicted for parent compound)[4]
pKa (Strongest Basic) 1.98 (Predicted for parent compound)[4]
Solubility Slightly soluble in DMSO and Methanol[3]
Isotopic Purity Typically ≥98 atom % D for commercially available standards

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively published. However, based on general principles of organic synthesis and analytical chemistry, representative methodologies can be outlined.

Synthesis of this compound

The synthesis of this compound would typically involve the use of deuterated precursors. A plausible synthetic route is the condensation of a deuterated aniline derivative with a sulfonyl chloride, followed by reaction with a pyrimidine derivative.

Diagram of a Representative Synthetic Workflow:

G General Synthetic Workflow for this compound cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis Aniline-d5 Aniline-d5 4-Aminobenzene-d4-sulfonyl chloride 4-Aminobenzene-d4-sulfonyl chloride Aniline-d5->4-Aminobenzene-d4-sulfonyl chloride Reaction with Chlorosulfonic acid Chlorosulfonic acid Chlorosulfonic acid This compound This compound 4-Aminobenzene-d4-sulfonyl chloride->this compound Condensation with 2-Amino-5-methoxypyrimidine 2-Amino-5-methoxypyrimidine 2-Amino-5-methoxypyrimidine

Caption: A generalized synthetic pathway for producing this compound.

Purification and Characterization

Purification of the synthesized this compound would typically be achieved through recrystallization or column chromatography. The identity and purity of the final product would be confirmed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To assess chemical purity.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ²H): To confirm the structure and the positions of deuterium labeling.

Quantitative Analysis using this compound as an Internal Standard

This compound is ideally suited for use as an internal standard in the quantification of Sulfameter in biological matrices (e.g., plasma, urine) and environmental samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

A Representative LC-MS/MS Protocol:

  • Sample Preparation:

    • To a 100 µL aliquot of the sample (e.g., plasma), add 10 µL of a known concentration of this compound solution (internal standard).

    • Precipitate proteins by adding 300 µL of acetonitrile.

    • Vortex mix and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • LC System: A standard HPLC or UHPLC system.

    • Column: A C18 reversed-phase column is typically used for sulfonamide analysis.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

    • MS/MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • MRM Transitions: Monitor specific parent-to-product ion transitions for both Sulfameter and this compound. For example:

      • Sulfameter: m/z 281 → m/z 156

      • This compound: m/z 285 → m/z 160

  • Quantification:

    • Construct a calibration curve by plotting the ratio of the peak area of Sulfameter to the peak area of this compound against the concentration of Sulfameter standards.

    • Determine the concentration of Sulfameter in the unknown samples by interpolating their peak area ratios on the calibration curve.

Diagram of the Analytical Workflow:

G LC-MS/MS Workflow with this compound Internal Standard cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Biological/Environmental Sample Spike Spike with This compound (IS) Sample->Spike Extraction Protein Precipitation & Extraction Spike->Extraction Reconstitution Reconstitution Extraction->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification using Peak Area Ratios MS_Detection->Quantification

Caption: A typical workflow for quantitative analysis using an internal standard.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Sulfameter in complex matrices. Its physical and chemical properties are well-suited for its role as an internal standard in modern analytical workflows. This guide provides essential technical information to support the effective application of this compound in research and development.

References

Navigating the Isotopic Frontier: A Technical Guide to the Biological Activity of Sulfameter-d4 Versus Sulfameter

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of deuterium into pharmaceutical agents represents a promising frontier in drug development, aimed at enhancing pharmacokinetic profiles and therapeutic efficacy. This technical guide provides an in-depth exploration of the anticipated biological activity differences between Sulfameter, a long-acting sulfonamide antibiotic, and its deuterated analog, Sulfameter-d4. While direct comparative studies are not extensively available in the public domain, this document synthesizes established principles of deuteration and the known pharmacology of Sulfameter to project the likely distinctions in their biological profiles. We present hypothesized pharmacokinetic parameters, detailed experimental protocols for comparative analysis, and visual representations of the underlying biochemical pathways and experimental workflows. This guide is intended to serve as a foundational resource for researchers investigating the potential advantages of deuterated sulfonamides.

Introduction to Sulfameter and the Rationale for Deuteration

Sulfameter is a sulfonamide antibiotic that has been utilized for its efficacy against a range of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[3][4] By blocking the synthesis of dihydrofolic acid, Sulfameter ultimately disrupts the production of nucleotides and amino acids essential for bacterial proliferation.[3]

The deuteration of pharmaceuticals, a process where hydrogen atoms are replaced by their heavier isotope, deuterium, is a strategy employed to favorably alter a drug's metabolic fate. This modification is predicated on the kinetic isotope effect, which posits that the breaking of a carbon-deuterium (C-D) bond is slower than the cleavage of a carbon-hydrogen (C-H) bond. This can lead to a reduced rate of metabolism, potentially resulting in a longer plasma half-life, increased systemic exposure, and a more favorable dosing regimen.

Hypothesized Differences in Biological Activity and Pharmacokinetics

The primary anticipated difference between Sulfameter and this compound lies in their pharmacokinetic profiles rather than their pharmacodynamic action. Since the overall molecular shape and electronic properties are largely preserved upon deuteration, the intrinsic inhibitory activity against DHPS is expected to remain similar. However, the metabolic stabilization afforded by deuterium substitution could lead to significant advantages.

Table 1: Projected Comparative Pharmacokinetic Parameters of Sulfameter and this compound

ParameterSulfameter (Hypothetical)This compound (Projected)Rationale for Projected Difference
Metabolic Rate StandardReducedKinetic Isotope Effect slows enzymatic C-D bond cleavage compared to C-H.
Plasma Half-life (t½) ~60-80 hoursIncreasedSlower metabolism leads to a longer duration of the drug in systemic circulation.
Area Under the Curve (AUC) StandardIncreasedReduced clearance and longer half-life result in greater overall drug exposure.
Maximum Concentration (Cmax) StandardPotentially similar or slightly higherDependent on absorption, but slower metabolism could contribute to a higher peak.
Dosing Frequency Once dailyPotentially less frequentA longer half-life may allow for maintained therapeutic concentrations with less frequent administration.
Metabolite Profile StandardAlteredDeuteration at metabolic "hotspots" can shift metabolism towards alternative pathways, potentially reducing the formation of certain metabolites.

Note: The values for Sulfameter are based on its known long-acting nature. The projections for this compound are based on the established principles of the kinetic isotope effect and have not been confirmed by direct comparative experimental data.

Core Mechanism of Action: Inhibition of Folate Biosynthesis

Sulfameter acts as a competitive inhibitor of dihydropteroate synthase (DHPS), mimicking the natural substrate, para-aminobenzoic acid (PABA). This inhibition disrupts the synthesis of dihydropteroate, a precursor to tetrahydrofolate, which is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids. The following diagram illustrates this pathway.

Folate Biosynthesis Pathway cluster_bacterial_cell Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine_Pyrophosphate Dihydropteridine Pyrophosphate Dihydropteridine_Pyrophosphate->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Synthesis Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate DHFR->Tetrahydrofolate Reduction Nucleotide_Synthesis Nucleotide & Amino Acid Synthesis Tetrahydrofolate->Nucleotide_Synthesis Sulfameter Sulfameter / this compound Sulfameter->DHPS Competitive Inhibition

Figure 1: Mechanism of Sulfameter's inhibition of the bacterial folate pathway.

Experimental Protocols for Comparative Analysis

To empirically determine the differences in biological activity between Sulfameter and this compound, the following experimental protocols are recommended.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique to quantify the antibacterial potency of a compound.

Objective: To determine the lowest concentration of Sulfameter and this compound that inhibits the visible growth of a target bacterial strain.

Materials:

  • Sulfameter and this compound stock solutions of known concentration.

  • Target bacterial strains (e.g., Escherichia coli, Staphylococcus aureus).

  • Mueller-Hinton broth (MHB) or other appropriate bacterial growth medium.[5]

  • Sterile 96-well microtiter plates.

  • Spectrophotometer (for optical density readings).

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Create a serial two-fold dilution series of both Sulfameter and this compound in MHB directly in the 96-well plates. The concentration range should be chosen to encompass the expected MIC values.

  • Inoculum Preparation:

    • Culture the target bacteria overnight in MHB.

    • Dilute the overnight culture to achieve a standardized inoculum density, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.[5]

  • Inoculation:

    • Add the prepared bacterial inoculum to each well containing the antibiotic dilutions. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC by visual inspection for the lowest concentration of each compound that shows no turbidity (visible growth). Alternatively, measure the optical density (OD) at 600 nm using a spectrophotometer. The MIC is the lowest concentration that inhibits a significant percentage (e.g., ≥80%) of growth compared to the positive control.[5]

MIC Assay Workflow start Start prep_antibiotics Prepare Serial Dilutions of Sulfameter & this compound start->prep_antibiotics prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate_plate Inoculate Microtiter Plate prep_antibiotics->inoculate_plate prep_inoculum->inoculate_plate incubate Incubate at 37°C for 18-24h inoculate_plate->incubate read_results Read Results (Visually or Spectrophotometrically) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Figure 2: Generalized workflow for a Minimum Inhibitory Concentration (MIC) assay.
Dihydropteroate Synthase (DHPS) Inhibition Assay

This enzymatic assay directly measures the inhibitory effect of the compounds on the target enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Sulfameter and this compound against DHPS.

Materials:

  • Purified recombinant DHPS enzyme.

  • Substrates: p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP).

  • Coupling enzyme: Dihydrofolate reductase (DHFR).

  • Cofactor: NADPH.

  • Sulfameter and this compound stock solutions.

  • Assay buffer (e.g., Tris-HCl with MgCl₂ and DTT).

  • UV-transparent 96-well plates.

  • Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

  • Assay Preparation:

    • Prepare a reaction mixture containing assay buffer, DHPS, DHFR, and NADPH in each well of the 96-well plate.

  • Inhibitor Addition:

    • Add varying concentrations of Sulfameter or this compound to the wells. Include a control with no inhibitor.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the substrates, PABA and DHPP.

  • Kinetic Measurement:

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time. This corresponds to the oxidation of NADPH by DHFR as it reduces the dihydropteroate product of the DHPS reaction.[3][6]

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.

Conclusion and Future Directions

The deuteration of Sulfameter to form this compound is anticipated to primarily confer pharmacokinetic advantages, most notably a reduced rate of metabolism leading to a longer half-life and increased systemic exposure. While the fundamental antibacterial mechanism of inhibiting dihydropteroate synthase is expected to be unchanged, the altered pharmacokinetic profile could translate to improved therapeutic efficacy, such as a more convenient dosing schedule and potentially a better safety profile due to altered metabolite formation.

The experimental protocols detailed herein for MIC determination and DHPS inhibition assays provide a robust framework for the direct, quantitative comparison of Sulfameter and this compound. The execution of such studies is critical to empirically validate the hypothesized benefits of deuteration and to fully elucidate the comparative biological activity of these two compounds. The findings from these investigations will be invaluable for guiding the further development and potential clinical application of deuterated sulfonamides.

References

The Deuterium Effect: A Technical Guide to Its Impact on Drug Metabolism and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The substitution of hydrogen with its stable, heavy isotope, deuterium, represents a significant strategy in modern medicinal chemistry to enhance the metabolic and pharmacokinetic profiles of therapeutic agents. This technique, grounded in the kinetic isotope effect (KIE), can profoundly alter a drug's metabolic fate, leading to improved half-life, increased exposure, and potentially a more favorable safety and dosing regimen. This guide provides an in-depth examination of the principles underlying the deuterium effect, detailed experimental protocols for its evaluation, and a quantitative comparison of key deuterated drugs versus their progenitors.

The Core Principle: The Deuterium Kinetic Isotope Effect (KIE)

The foundation of deuterium's utility in drug development is the Kinetic Isotope Effect (KIE). The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond.[1][2][3] Consequently, cleavage of a C-D bond requires more energy and proceeds at a slower rate.[1][2][3]

This difference in reaction rates is particularly relevant in drug metabolism, as a vast number of drugs are cleared by cytochrome P450 (CYP450) enzymes, a process that frequently involves the cleavage of a C-H bond as the rate-limiting step.[4] By strategically replacing a hydrogen atom at a site of metabolic attack with deuterium, the rate of metabolism at that position can be significantly reduced.[4][5] This can lead to several desirable outcomes:

  • Improved Metabolic Stability: The drug molecule is broken down more slowly, increasing its persistence in the body.[1][5]

  • Enhanced Pharmacokinetics: Slower metabolism often translates to a longer plasma half-life (t½), increased total drug exposure (AUC), and reduced clearance (CL).[6][7][8]

  • Reduced Dosing and Frequency: A longer half-life may allow for lower or less frequent dosing, improving patient convenience and adherence.[1][5]

  • Metabolic Switching: Deuteration can block a primary metabolic pathway, potentially shunting metabolism toward other, sometimes more favorable, routes. This can reduce the formation of toxic or inactive metabolites.[4]

It is crucial to note that a beneficial KIE is only observed when the C-H bond cleavage is a rate-determining step in the drug's overall metabolism.[4]

Mechanism of CYP450-Mediated Metabolism and the KIE

The metabolic process by CYP450 enzymes is a complex catalytic cycle. A critical step involves the abstraction of a hydrogen atom from the drug substrate by a highly reactive iron-oxo species within the enzyme's active site. The stability of the C-D bond makes this abstraction process slower for a deuterated substrate compared to its hydrogenated counterpart.

CYP450_Metabolism cluster_0 CYP450 Catalytic Cycle Substrate_H Drug (R-H) Activated_CYP Activated CYP450 (Fe-Oxo) Substrate_H->Activated_CYP Binds Substrate_D Deuterated Drug (R-D) Substrate_D->Activated_CYP Binds CYP_Enzyme CYP450 (Fe³⁺) CYP_Enzyme->Activated_CYP Activation Metabolite_H Metabolite (R-OH) Activated_CYP->Metabolite_H C-H Cleavage Metabolite_D Metabolite (R-OH) Activated_CYP->Metabolite_D C-D Cleavage Rate_H kH (Fast) Rate_D kD (Slow) Metabolite_H->CYP_Enzyme Release Metabolite_D->CYP_Enzyme Release

Figure 1. CYP450 C-H vs. C-D Bond Cleavage.

Quantitative Pharmacokinetic Data: Deuterated vs. Non-Deuterated Drugs

The theoretical advantages of deuteration are borne out in clinical and preclinical data. The following tables summarize the pharmacokinetic parameters of several key deuterated compounds compared to their non-deuterated (protio) analogues.

Table 1: Deutetrabenazine (d6) vs. Tetrabenazine

Deutetrabenazine (Austedo®) is the first FDA-approved deuterated drug, used for treating chorea associated with Huntington's disease and tardive dyskinesia.[3][5] Deuteration of the two methoxy groups slows their O-demethylation, leading to a more favorable pharmacokinetic profile of its active metabolites.[8][9]

ParameterDeutetrabenazine (Active Metabolites)Tetrabenazine (Active Metabolites)Fold ChangeReference(s)
Half-life (t½) ~9-10 hours~2-5 hours~2x increase[7][8][10]
AUC (Total Exposure) ~2-fold higherBaseline~2x increase[8]
Cmax (Peak Concentration) LowerHigherLower Peak
Dosing Frequency Twice dailyThree times dailyReduced[9]

Data represents the combined active metabolites (α- and β-dihydrotetrabenazine).

Table 2: d9-Methadone vs. Methadone (Mouse Model)

Deuteration of methadone has been explored to improve its properties as an analgesic. Preclinical studies show a significant impact on its pharmacokinetic profile.

Parameterd9-MethadoneMethadoneFold ChangeReference(s)
AUC (0-8h) 5.7-fold higherBaseline5.7x increase[6]
Cmax 4.4-fold higherBaseline4.4x increase[6]
Clearance (CL) 0.9 ± 0.3 L/h/kg4.7 ± 0.8 L/h/kg~5.2x decrease[6]
LD50 (Toxicity) 24.8 mg/kg11.6 mg/kg~2.1x increase[6]
Table 3: CTP-656 (d9-Ivacaftor) vs. Ivacaftor (Human Study)

CTP-656 is a deuterated version of ivacaftor (Kalydeco®), a treatment for cystic fibrosis. The goal of deuteration was to create a once-daily dosing option.

ParameterCTP-656 (150 mg)Ivacaftor (150 mg)Fold ChangeReference(s)
Half-life (t½) ~15.9 hours~9.3 hours~1.7x increase[11][12][13]
AUC (Total Exposure) Substantially increasedBaselineIncrease[11]
Plasma Levels at 24h GreaterLowerIncrease[11][13]
Clearance (CL) ReducedBaselineDecrease[11][13]

Experimental Protocols for Assessing Deuterium Effects

Evaluating the impact of deuteration requires a combination of in vitro and in vivo studies. Below are detailed methodologies for key experiments.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a primary screen to determine if deuteration slows the rate of metabolism. It measures the disappearance of the parent drug over time when incubated with liver microsomes, which are rich in CYP450 enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a deuterated compound and its protio-analogue.

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compounds (deuterated and non-deuterated, dissolved in DMSO)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN) with an internal standard for reaction termination and protein precipitation

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system for analysis

Methodology:

  • Preparation: Thaw liver microsomes on ice. Prepare a working solution of microsomes in phosphate buffer (final concentration typically 0.5 mg/mL). Prepare working solutions of the test compounds in buffer (final concentration typically 1 µM).

  • Incubation Setup: In a 96-well plate, add the microsomal solution. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells. Simultaneously, add the test compound solutions to their respective wells.

  • Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Calculation: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the in vitro half-life as t½ = 0.693 / k. Calculate intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (microsomal protein concentration).

In Vivo Pharmacokinetic Study in Rodents

This study compares the full pharmacokinetic profile of the deuterated and non-deuterated compounds in a living system.

Objective: To determine and compare key pharmacokinetic parameters (AUC, Cmax, t½, CL) of a deuterated compound and its protio-analogue following administration to rats or mice.

Materials:

  • Male Sprague-Dawley rats or CD-1 mice

  • Test compounds (deuterated and non-deuterated) formulated for the desired route of administration (e.g., oral gavage, intravenous injection)

  • Cannulation supplies (if serial blood sampling is required)

  • Blood collection tubes (e.g., with EDTA or heparin)

  • Centrifuge, freezer (-80°C)

  • LC-MS/MS system for bioanalysis

Methodology:

  • Animal Acclimation: Acclimate animals to the facility for at least one week under standard conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • Dosing: Divide animals into two groups. Administer a single dose of the non-deuterated compound to one group and the deuterated compound to the other, typically via oral gavage (PO) or intravenous (IV) injection.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose). Blood can be collected via tail vein, saphenous vein, or from a surgically implanted cannula.

  • Plasma Preparation: Immediately process the blood samples by centrifuging to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Extract the drug from the plasma samples (e.g., via protein precipitation or liquid-liquid extraction). Quantify the concentration of the parent drug in each sample using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate parameters from the plasma concentration-time data. This includes Cmax, Tmax, AUC, t½, and clearance (CL).

  • Statistical Comparison: Compare the pharmacokinetic parameters between the deuterated and non-deuterated groups using appropriate statistical tests.

Visualizing Workflows and Logical Relationships

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for comparing a deuterated drug candidate against its non-deuterated parent compound.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation (Rodent Model) Microsomal_Stability Metabolic Stability Assay (Liver Microsomes) CYP_Inhibition CYP450 Inhibition Assay Microsomal_Stability->CYP_Inhibition Metabolite_ID Metabolite Identification CYP_Inhibition->Metabolite_ID PK_Study Pharmacokinetic (PK) Study (PO/IV Dosing) Metabolite_ID->PK_Study Candidate Selection Tissue_Distribution Tissue Distribution PK_Study->Tissue_Distribution Efficacy_Tox Efficacy / Toxicity Studies Tissue_Distribution->Efficacy_Tox Decision Proceed to Clinical Trials? Efficacy_Tox->Decision Data Analysis Start Drug Candidates (Protio vs. Deuterated) Start->Microsomal_Stability Initial Screen

Figure 2. Comparative Drug Development Workflow.
Logical Pathway to Improved Therapeutics

This diagram outlines the logical progression from the fundamental chemical principle of deuteration to the desired clinical outcomes.

Logical_Pathway Deuterium_Sub Strategic Deuterium Substitution Stronger_Bond Stronger C-D Bond vs. C-H Bond Deuterium_Sub->Stronger_Bond KIE Kinetic Isotope Effect (KIE) Stronger_Bond->KIE Slower_Metabolism Reduced Rate of Metabolism (e.g., by CYP450) KIE->Slower_Metabolism Improved_PK Improved Pharmacokinetics (↑ t½, ↑ AUC, ↓ CL) Slower_Metabolism->Improved_PK Clinical_Benefit Potential Clinical Benefits Improved_PK->Clinical_Benefit Benefit_1 Lower/Less Frequent Dosing Clinical_Benefit->Benefit_1 Benefit_2 Improved Tolerability Profile Clinical_Benefit->Benefit_2 Benefit_3 Reduced Food Effect Clinical_Benefit->Benefit_3

Figure 3. Logic of Deuteration in Drug Design.

Conclusion

The strategic incorporation of deuterium into drug molecules is a validated and powerful tool for optimizing pharmacokinetic properties. By leveraging the kinetic isotope effect to slow metabolism at specific sites, drug developers can create new chemical entities with enhanced stability, longer half-lives, and improved clinical profiles. The success of deutetrabenazine has paved the way for a new generation of deuterated therapeutics. A thorough understanding of the underlying mechanisms, coupled with rigorous in vitro and in vivo experimental evaluation, is essential for successfully harnessing the deuterium effect to develop safer and more effective medicines.

References

Technical Guide to Material Safety Data Sheet (MSDS) Handling of Sulfameter-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safe handling, storage, and emergency procedures for Sulfameter-d4, a deuterated analog of the sulfonamide antibiotic, Sulfameter. The information is compiled and presented to meet the needs of laboratory and research professionals.

Chemical and Physical Properties

This compound is a stable, isotope-labeled form of Sulfameter. Its physical and chemical properties are crucial for safe handling and storage.

PropertyValueSource
CAS Number 1189483-96-2
Molecular Formula C₁₁H₈D₄N₄O₃S
Molecular Weight 284.33 g/mol
Appearance Yellow Solid[1]
Melting Point 205-207°C[1]
Solubility DMSO (Slightly), Methanol (Slightly, Sonicated)[1]
Storage Temperature Refrigerator (2-8°C)[1][2]

Hazard Identification and Classification

This compound, like its parent compound and other sulfonamides, presents several hazards that require careful management in a laboratory setting.

Hazard ClassificationStatement
Skin Irritation Causes skin irritation.
Eye Irritation Causes serious eye irritation.
Respiratory Irritation May cause respiratory irritation.[3][4]
Sensitization May cause an allergic skin reaction.

Experimental Protocols for Safe Handling

Adherence to strict protocols is essential to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against exposure.

PPE_Workflow cluster_ppe Required Personal Protective Equipment Eye_Protection Safety Glasses with Side Shields or Goggles End Proceed with Handling Eye_Protection->End Hand_Protection Appropriate Chemical-Resistant Gloves Hand_Protection->End Respiratory_Protection NIOSH/MSHA Approved Respirator (if dust/fume risk) Respiratory_Protection->End Body_Protection Lab Coat or Protective Clothing Body_Protection->End Start Before Handling this compound Start->Eye_Protection Start->Hand_Protection Start->Respiratory_Protection Start->Body_Protection

Caption: Personal Protective Equipment (PPE) Workflow.

General Handling and Hygiene

Follow these procedures to prevent contamination and accidental exposure.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation of dust.

  • Avoid Contact: Do not get the substance in eyes, on skin, or on clothing.[5]

  • Personal Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[6] Contaminated work clothing should not be allowed out of the workplace.[6]

  • Ingestion: Do not taste or swallow.[6]

Storage Protocol

Proper storage is critical to maintain the integrity of this compound and prevent accidents.

  • Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][5]

  • Location: Store in a refrigerator at 2-8°C.[2] Keep away from food, drink, and animal feed.[6]

  • Incompatibilities: Store away from strong oxidizing agents, strong bases, chlorine, and nitric acid.[5]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures

The following diagram outlines the initial steps to take in case of accidental exposure.

First_Aid_Measures cluster_exposure Exposure Type cluster_action Immediate Action Inhalation Inhalation Move_to_Fresh_Air Move to fresh air. If breathing is difficult, give oxygen. Inhalation->Move_to_Fresh_Air Skin_Contact Skin Contact Wash_Skin Take off contaminated clothing. Wash with soap and plenty of water. Skin_Contact->Wash_Skin Eye_Contact Eye Contact Rinse_Eyes Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Eye_Contact->Rinse_Eyes Ingestion Ingestion Rinse_Mouth Rinse mouth. Do NOT induce vomiting. Ingestion->Rinse_Mouth Seek_Medical_Attention Seek Immediate Medical Attention Move_to_Fresh_Air->Seek_Medical_Attention Wash_Skin->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Caption: First-Aid Response to Exposure.

Accidental Release Measures

In case of a spill, follow these steps to contain and clean the material safely.

  • Personnel: Keep unnecessary personnel away from the spill area.[6]

  • Protection: Wear appropriate personal protective equipment (PPE), including a respirator, during clean-up.[6]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[6] Avoid release to the environment and do not flush into drains or surface water.[5][6]

  • Clean-up: Sweep up the spilled solid material and shovel it into suitable containers for disposal.[5] Avoid generating dust.[5] After the product has been recovered, flush the area with water.[6]

Toxicological and Ecological Information

While specific toxicological data for the deuterated form is limited, the information for the parent compound, Sulfameter, and other sulfonamides provides guidance.

  • Mechanism of Action: Sulfonamides like Sulfameter act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase, which is necessary for folic acid synthesis. Sulfameter is also a dihydrofolate reductase (DHFR) inhibitor.

  • Ecological Hazards: This substance may be harmful to aquatic life with long-lasting effects.[6] It should not be released into the environment.[6]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Waste materials should be disposed of by a licensed waste disposal company. Do not allow the product to enter drains.[3]

This guide is intended for informational purposes and should be used in conjunction with the official Material Safety Data Sheet provided by the supplier. Always prioritize safety and adhere to established laboratory best practices.

References

solubility profile of Sulfameter-d4 in common lab solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of Sulfameter-d4 in common laboratory solvents. Due to the limited availability of specific quantitative solubility data for the deuterated form, this document focuses on providing established experimental protocols for determining solubility, which can be applied to this compound. This guide adheres to best practices in data presentation and experimental methodology.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method Used
Water (pH 7.4)25Thermodynamic
Methanol25Thermodynamic
Ethanol25Thermodynamic
Acetonitrile25Thermodynamic
Acetone25Thermodynamic
Dimethyl Sulfoxide (DMSO)25Thermodynamic
Dichloromethane25Thermodynamic
Ethyl Acetate25Thermodynamic

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the thermodynamic and kinetic solubility of a compound such as this compound.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is the maximum concentration that can be achieved in a solvent at a specific temperature.

Objective: To determine the saturation solubility of this compound in various solvents.

Materials:

  • This compound (solid)

  • Selected laboratory solvents (e.g., water, methanol, ethanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Analytical balance

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium is reached.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilution: Dilute the clear filtrate with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

  • Quantification: Analyze the concentration of this compound in the diluted filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard calibration curve of this compound should be prepared for accurate quantification.

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor.

Kinetic Solubility

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution into an aqueous buffer.

Objective: To rapidly assess the aqueous solubility of this compound under non-equilibrium conditions.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well microtiter plates (UV-transparent for direct UV assay)

  • Plate reader (nephelometer or UV-Vis spectrophotometer)

  • Liquid handling robotics (optional, for high-throughput)

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO.

  • Serial Dilution: Serially dilute the DMSO stock solution in the microtiter plate.

  • Addition of Aqueous Buffer: Add the aqueous buffer to each well, causing the compound to precipitate if its solubility is exceeded.

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Detection:

    • Nephelometry: Measure the light scattering caused by the precipitated particles using a nephelometer. The solubility is determined as the concentration at which a significant increase in light scattering is observed.

    • Direct UV Assay: After incubation, filter the solutions to remove any precipitate. Measure the UV absorbance of the filtrate in a UV-transparent plate. The concentration of the dissolved compound is determined by comparing the absorbance to a standard curve.

Visualized Workflows

The following diagrams illustrate the experimental workflows for determining thermodynamic and kinetic solubility.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_excess Add excess this compound to vial start->add_excess add_solvent Add known volume of solvent add_excess->add_solvent shake Agitate at constant temperature (24-48h) add_solvent->shake centrifuge Centrifuge to pellet excess solid shake->centrifuge collect_supernatant Collect supernatant centrifuge->collect_supernatant filter Filter through 0.22 µm syringe filter collect_supernatant->filter dilute Dilute filtrate filter->dilute quantify Quantify by HPLC or UV-Vis dilute->quantify calculate Calculate solubility quantify->calculate end End calculate->end

Caption: Thermodynamic Solubility Workflow

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_precipitation Precipitation & Incubation cluster_detection Detection cluster_nephelometry Nephelometry cluster_uv Direct UV Assay start Start stock_solution Prepare concentrated stock in DMSO start->stock_solution serial_dilution Serially dilute stock in microtiter plate stock_solution->serial_dilution add_buffer Add aqueous buffer serial_dilution->add_buffer incubate Incubate for 1-2 hours add_buffer->incubate detection_method Choose Detection Method incubate->detection_method measure_scattering Measure light scattering detection_method->measure_scattering Nephelometry filter_precipitate Filter to remove precipitate detection_method->filter_precipitate Direct UV determine_solubility_nep Determine solubility at onset of scattering measure_scattering->determine_solubility_nep end End determine_solubility_nep->end measure_absorbance Measure UV absorbance of filtrate filter_precipitate->measure_absorbance determine_solubility_uv Determine solubility from standard curve measure_absorbance->determine_solubility_uv determine_solubility_uv->end

Caption: Kinetic Solubility Workflow

Methodological & Application

Application Notes and Protocols for the Use of Sulfameter-d4 as an Internal Standard in LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone for achieving accurate and precise results. The SIL-IS closely mimics the analyte of interest in terms of chemical and physical properties, co-eluting chromatographically and exhibiting similar ionization efficiency. This allows for the correction of variability arising from sample preparation, matrix effects, and instrument response fluctuations.

Sulfameter, a long-acting sulfonamide antibiotic, is frequently monitored in various biological matrices in both clinical and research settings. Sulfameter-d4, a deuterated analog of Sulfameter, serves as an ideal internal standard for its quantification. This document provides detailed application notes and protocols for the utilization of this compound in LC-MS/MS assays.

Principle of Internal Standardization

The fundamental principle of using an internal standard is to add a known and constant amount of a compound, structurally similar to the analyte, to every sample, calibrator, and quality control sample. The response of the analyte is then normalized to the response of the internal standard. This ratio is used for quantification, effectively canceling out variations that affect both the analyte and the internal standard to a similar degree.

A logical workflow for the use of an internal standard in LC-MS/MS analysis is depicted below.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike_IS Spike with this compound (Internal Standard) Sample->Spike_IS Extraction Analyte Extraction (e.g., SPE, LLE, PPT) Spike_IS->Extraction Reconstitution Reconstitute in Mobile Phase Extraction->Reconstitution LC_Separation Chromatographic Separation Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Figure 1: General workflow for quantitative analysis using an internal standard.

Experimental Protocols

This section outlines a general protocol for the analysis of Sulfameter in a biological matrix (e.g., plasma) using this compound as an internal standard. This protocol is a composite based on established methods for sulfonamide analysis and should be optimized for specific applications.

Materials and Reagents
  • Sulfameter (Reference Standard)

  • This compound (Internal Standard)

  • LC-MS grade Methanol

  • LC-MS grade Acetonitrile

  • LC-MS grade Water

  • Formic Acid (or other suitable mobile phase modifier)

  • Blank biological matrix (e.g., human plasma)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or other extraction supplies.

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare individual stock solutions of Sulfameter and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of Sulfameter by serial dilution of the stock solution with a 50:50 mixture of methanol and water.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in the same diluent.

  • Calibration Standards and QC Samples: Spike blank biological matrix with the appropriate working standard solutions to create a calibration curve (typically 6-8 non-zero points) and at least three levels of QC samples (low, medium, and high).

Sample Preparation (Example using Solid Phase Extraction - SPE)
  • To 100 µL of plasma sample, calibrator, or QC, add 10 µL of the this compound internal standard working solution.

  • Add 200 µL of 0.1% formic acid in water and vortex to mix.

  • SPE Cartridge Conditioning: Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Instrumental Conditions

The following are typical starting conditions and should be optimized for the specific instrument and application.

Table 1: Suggested LC-MS/MS Parameters

ParameterSuggested Condition
LC System Agilent 1200 Series or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3500 V
Gas Temperature 300 °C
Gas Flow 8 L/min
Multiple Reaction Monitoring (MRM) Transitions

The selection of appropriate precursor and product ions is critical for the selectivity and sensitivity of the assay. The following transitions are recommended for Sulfameter and this compound.

Table 2: MRM Transitions for Sulfameter and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
Sulfameter 281.1156.015Primary, for quantification
281.1126.025Secondary, for confirmation
This compound 285.1160.015Assumed based on d4 labeling
285.1130.025Assumed based on d4 labeling

Note: The MRM transitions for this compound are predicted based on the stable isotope labeling. The optimal collision energies should be determined empirically on the specific mass spectrometer being used.

Data Presentation and Method Validation

A robust bioanalytical method requires thorough validation to ensure its reliability. The following tables present hypothetical but realistic quantitative data from a method validation study for the analysis of Sulfameter using this compound as an internal standard.

Linearity and Lower Limit of Quantification (LLOQ)

The linearity of the method should be assessed by analyzing a set of calibration standards over the desired concentration range. The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.

Table 3: Calibration Curve and LLOQ Data

Nominal Conc. (ng/mL)Calculated Conc. (Mean, n=3)Accuracy (%)Precision (%CV)
1 (LLOQ)0.9898.08.5
22.05102.56.2
109.8598.54.1
5051.2102.43.5
10099.199.12.8
250248.599.42.1
500505.0101.01.9
1000995.099.52.3
Linear Range 1 - 1000 ng/mL
Correlation (r²) > 0.995
Accuracy and Precision

The accuracy and precision of the method are evaluated by analyzing QC samples at multiple concentration levels on different days.

Table 4: Inter-day Accuracy and Precision (n=5 runs)

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ11.02102.011.2
Low32.9598.37.8
Medium200203.4101.75.1
High800792.899.14.5
Recovery and Matrix Effect

Extraction recovery assesses the efficiency of the sample preparation process, while the matrix effect evaluates the influence of co-eluting matrix components on the ionization of the analyte and internal standard.

Table 5: Recovery and Matrix Effect Data

QC LevelAnalyte Recovery (%)IS Recovery (%)Matrix Effect (%)
Low88.590.198.2
High91.292.599.5

Logical Relationships in Method Development

The process of developing and validating a quantitative LC-MS/MS method involves a series of interconnected steps, each influencing the outcome of the subsequent stages.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Application Analyte_IS Analyte & IS Selection Sulfameter This compound MS_Opt MS Optimization Precursor/Product Ions Collision Energy Analyte_IS->MS_Opt LC_Dev LC Method Development Column Selection Mobile Phase Gradient MS_Opt->LC_Dev Sample_Prep Sample Preparation SPE LLE PPT LC_Dev->Sample_Prep Selectivity Selectivity & Specificity Sample_Prep->Selectivity Linearity Linearity & LLOQ Selectivity->Linearity Accuracy_Precision Accuracy & Precision Linearity->Accuracy_Precision Recovery_ME Recovery & Matrix Effect Accuracy_Precision->Recovery_ME Stability Stability Recovery_ME->Stability Routine_Analysis Routine Sample Analysis Stability->Routine_Analysis

Figure 2: Logical flow of LC-MS/MS method development and validation.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of Sulfameter in various biological matrices. The protocols and data presented herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate a high-quality LC-MS/MS assay. Adherence to these principles of internal standardization and thorough method validation will ensure the generation of accurate and reproducible data for pharmacokinetic, toxicokinetic, and other quantitative studies.

Application Note: Quantitative Analysis of Sulfonamide Residues in Animal-Derived Food Products Using Sulfameter-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of sulfonamide residues in animal-derived food products, such as chicken tissue and milk, using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). The method incorporates Sulfameter-d4 as an internal standard to ensure accuracy and precision. The protocol includes comprehensive instructions for sample preparation, instrumental analysis, and data processing. Method performance characteristics, including linearity, recovery, precision, and limits of detection and quantification, are presented in tabular format for easy reference.

Introduction

Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary medicine for the treatment and prevention of bacterial infections in food-producing animals. The presence of sulfonamide residues in food products of animal origin is a significant concern for human health due to the potential for allergic reactions and the development of antibiotic resistance. Regulatory bodies worldwide have established maximum residue limits (MRLs) for sulfonamides in various food matrices. Consequently, sensitive and reliable analytical methods are required for the routine monitoring of these residues to ensure food safety.

Isotope dilution mass spectrometry is a powerful technique for quantitative analysis, as the use of a stable isotope-labeled internal standard (SIL-IS) that closely mimics the behavior of the analyte can compensate for variations in sample preparation and matrix effects during analysis. This compound, a deuterated analog of Sulfameter, serves as an excellent internal standard for the quantification of a broad range of sulfonamides. This application note details a robust UHPLC-MS/MS method employing this compound for the accurate quantification of sulfonamide residues.

Experimental Protocols

Protocol 1: Analysis of Sulfonamide Residues in Chicken Tissue using QuEChERS

This protocol is based on the widely used Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) sample preparation method.

1. Materials and Reagents

  • Sulfonamide analytical standards (e.g., Sulfadiazine, Sulfamethazine, Sulfamethoxazole, etc.)

  • This compound internal standard

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • QuEChERS extraction salts and dispersive SPE tubes

2. Sample Preparation

  • Weigh 2 g of homogenized chicken muscle tissue into a 50 mL centrifuge tube.

  • Spike the sample with an appropriate amount of this compound internal standard solution.

  • Add 10 mL of acetonitrile.

  • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

  • Cap the tube and shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the acetonitrile supernatant to a dispersive SPE tube containing PSA and C18 sorbents.

  • Vortex for 30 seconds and then centrifuge at 4000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for UHPLC-MS/MS analysis.

Protocol 2: Analysis of Sulfonamide Residues in Milk by Liquid-Liquid Extraction and Solid-Phase Extraction

1. Materials and Reagents

  • Sulfonamide analytical standards

  • This compound internal standard

  • Acetonitrile (ACN), LC-MS grade

  • Ethyl acetate (EtOAc), LC-MS grade

  • n-Hexane, LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • Oasis HLB SPE cartridges

2. Sample Preparation

  • Pipette 5 mL of milk into a 50 mL centrifuge tube.

  • Spike the sample with the this compound internal standard solution.

  • Add 10 mL of a mixture of acetonitrile and ethyl acetate (1:1, v/v) and vortex for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and add 5 mL of n-hexane for defatting. Vortex and centrifuge.

  • Discard the upper hexane layer and evaporate the lower layer to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 5 mL of water containing 0.1% formic acid.

  • Condition an Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of water.

  • Load the reconstituted sample onto the SPE cartridge.

  • Wash the cartridge with 5 mL of water.

  • Elute the sulfonamides with 5 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase for UHPLC-MS/MS analysis.

UHPLC-MS/MS Instrumental Parameters

UHPLC System:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 10 minutes, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometer:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

Note on MRM Transitions for this compound: The exact MRM transitions for this compound should be determined by infusing a standard solution of the deuterated compound into the mass spectrometer. The precursor ion will be [M+H]⁺, which is 4 Da higher than that of the non-labeled Sulfameter. The product ions are likely to be similar to those of the non-labeled compound, but their relative intensities may differ.

Quantitative Data

The following tables summarize the performance characteristics for the analysis of selected sulfonamides using a UHPLC-MS/MS method with internal standard calibration.

Table 1: UHPLC-MS/MS MRM Transitions for Selected Sulfonamides

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Sulfadiazine251.1156.092.1
Sulfamethazine279.1186.1124.1
Sulfamethoxazole254.1156.0108.1
Sulfadimethoxine311.1156.0108.1
Sulfaquinoxaline301.1156.0108.1
Sulfameter 281.1 156.0 126.0
This compound 285.1 User DeterminedUser Determined

Table 2: Method Validation Data for Sulfonamide Analysis in Chicken Muscle [1]

SulfonamideLinearity (R²)Recovery (%)Precision (RSD %)LOD (µg/kg)LOQ (µg/kg)
Sulfadiazine>0.9985-105<150.51.5
Sulfamethazine>0.9990-110<100.31.0
Sulfamethoxazole>0.9988-108<120.41.2

Table 3: Method Validation Data for Sulfonamide Analysis in Milk

SulfonamideLinearity (R²)Recovery (%)Precision (RSD %)LOD (ng/mL)LOQ (ng/mL)
Sulfadiazine>0.99592-107<80.20.6
Sulfamethazine>0.99595-112<70.10.3
Sulfamethoxazole>0.99593-109<90.20.5

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Processing sample Homogenized Tissue Sample (2g) spike Spike with this compound sample->spike extract Add Acetonitrile & QuEChERS Salts spike->extract shake Vortex/Shake extract->shake centrifuge1 Centrifuge shake->centrifuge1 d_spe Dispersive SPE Cleanup (PSA/C18) centrifuge1->d_spe Transfer Supernatant centrifuge2 Centrifuge d_spe->centrifuge2 filter Filter Supernatant centrifuge2->filter Transfer Supernatant uhplc UHPLC Separation filter->uhplc msms MS/MS Detection (MRM) uhplc->msms integrate Peak Integration msms->integrate calibrate Internal Standard Calibration integrate->calibrate quantify Quantification calibrate->quantify

Caption: Experimental workflow for sulfonamide residue analysis.

Conclusion

The described UHPLC-MS/MS method using this compound as an internal standard provides a robust and reliable approach for the quantitative analysis of sulfonamide residues in animal-derived food products. The use of an isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample recovery. The detailed protocols for chicken tissue and milk can be adapted for other similar matrices. This application note serves as a valuable resource for laboratories involved in food safety monitoring and regulatory compliance.

References

Application Notes and Protocols for the Use of Sulfameter-d4 in Food Safety Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of Sulfameter in food matrices using Sulfameter-d4 as an internal standard for isotope dilution mass spectrometry. The use of a stable isotope-labeled internal standard like this compound is a critical component in modern analytical methods, offering high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

The following protocol is a comprehensive guide for the determination of Sulfameter residues in food products of animal origin, such as milk and meat, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Overview and Principle

Sulfameter is a sulfonamide antibiotic used in veterinary medicine. Its residues in food products can pose health risks to consumers, including allergic reactions and the development of antibiotic resistance.[1][2] Regulatory bodies in various countries have established maximum residue limits (MRLs) for sulfonamides in food.[1]

This protocol employs an isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) method.[1] This technique is considered a high-performance method for its accuracy and repeatability.[1] A known amount of this compound, a deuterated analog of Sulfameter, is added to the sample at the beginning of the extraction process.[1] Since this compound is chemically identical to Sulfameter, it behaves similarly during sample preparation and analysis, but it is distinguishable by its mass-to-charge ratio in the mass spectrometer. This allows for precise quantification of the target analyte, as the ratio of the native analyte to the labeled standard is measured.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for sample preparation and analysis.

Materials and Reagents
  • Sulfameter analytical standard

  • This compound (CAS: 1189483-96-2)[3]

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ammonium acetate, LC-MS grade

  • Ethylenediaminetetraacetic acid (EDTA)

  • n-Hexane, HPLC grade

  • Deionized water (18 MΩ·cm)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

  • 0.22 µm syringe filters

Standard Solution Preparation
  • Stock Solutions (100 µg/mL): Accurately weigh and dissolve appropriate amounts of Sulfameter and this compound in methanol to prepare individual stock solutions of 100 µg/mL. Store at -20°C.[4]

  • Intermediate Working Solutions (1 µg/mL): Prepare intermediate solutions of both Sulfameter and this compound by diluting the stock solutions with methanol.[4]

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the Sulfameter working solution into a blank matrix extract. The concentration range should encompass the expected levels of contamination and the MRL. A typical range would be from 5 µg/kg to 150 µg/kg.[4]

Sample Preparation (Milk)
  • Sample Homogenization: Ensure the milk sample is well-mixed.

  • Spiking: Transfer 5 mL of the milk sample into a 50 mL polypropylene centrifuge tube. Add a known amount of the this compound internal standard solution.[1]

  • Extraction:

    • Add 10 mL of a 6:4 (v/v) mixture of acetonitrile and ethyl acetate.[1]

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.[1]

  • Supernatant Collection: Carefully transfer 6 mL of the upper organic layer to a clean 15 mL centrifuge tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Liquid-Liquid Partitioning:

    • Reconstitute the residue in 1.5 mL of n-hexane and vortex for 1 minute.[1]

    • Add 1.5 mL of 10% (v/v) aqueous methanol and vortex for another minute.[1]

    • Centrifuge to separate the layers.

  • Final Extract: Collect the lower aqueous methanol layer for LC-MS/MS analysis.

Sample Preparation (Animal Tissue)
  • Sample Homogenization: Homogenize a representative portion of the tissue sample.

  • Weighing and Spiking: Weigh 2 g of the homogenized tissue into a 50 mL centrifuge tube. Spike with the this compound internal standard.

  • Extraction:

    • Add 10 mL of acetonitrile and 1 mL of 0.1 M EDTA solution.

    • Shake for 20 minutes and then centrifuge at approximately 3000 x g for 15 minutes.

  • Defatting:

    • Collect the supernatant and add 3 mL of n-hexane.

    • Vortex for 30 seconds and centrifuge to separate the layers. Discard the upper n-hexane layer.

  • Concentration: Evaporate the acetonitrile extract to a final volume of about 0.5 mL under a nitrogen stream at 40°C.

  • Reconstitution: Reconstitute the remaining extract with the mobile phase to a final volume of 1 mL.

  • Filtration: Filter the final extract through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in methanol.

    • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the analyte, followed by a column wash and re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

    • Column Temperature: 30°C.[4]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for both Sulfameter and this compound need to be determined by direct infusion of the standard solutions. For Sulfameter, two transitions are typically monitored for confirmation.

Data Presentation

The following table summarizes typical performance data for sulfonamide analysis using isotope dilution LC-MS/MS methods.

ParameterTypical ValueReference
Recovery91% - 114%[1]
Limit of Detection (LOD)1 - 5 µg/kg-
Limit of Quantification (LOQ)5 - 10 µg/kg-
Linearity (R²)> 0.99-
Matrix Effect< 20% (with IS correction)[4]

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Food Sample (e.g., Milk, Tissue) spike Spike with this compound Internal Standard sample->spike extraction Solvent Extraction (e.g., Acetonitrile) spike->extraction cleanup Clean-up / Defatting (e.g., LLE, SPE) extraction->cleanup concentration Evaporation & Reconstitution cleanup->concentration filtration Filtration (0.22 µm) concentration->filtration lc_separation LC Separation (C18 Column) filtration->lc_separation Inject ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Ratio of Analyte to IS) ms_detection->quantification reporting Result Reporting quantification->reporting

Caption: Workflow for the determination of Sulfameter in food using this compound.

Logical Relationship of Isotope Dilution

isotope_dilution_logic cluster_sample In the Sample cluster_process During Analysis cluster_measurement At Detection analyte Sulfameter (Unknown Amount) loss Analyte/IS Loss (Matrix Effects, etc.) analyte->loss is This compound (Known Amount) is->loss ratio Constant Ratio of Sulfameter / this compound loss->ratio Ratio remains constant quant Accurate Quantification ratio->quant

Caption: Principle of accurate quantification using a stable isotope-labeled internal standard.

References

Application Notes and Protocols for Sulfameter-d4 Sample Preparation in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of Sulfameter-d4 from various biological matrices. The following methods are based on established techniques for the broader class of sulfonamides and are adaptable for the deuterated internal standard, this compound. These protocols are intended to serve as a starting point for method development and validation in bioanalytical studies.

Introduction

This compound, as a deuterated analog, is an ideal internal standard for the quantification of Sulfameter in biological samples using mass spectrometry-based assays. Accurate and reproducible quantification heavily relies on the efficiency and cleanliness of the sample preparation process. The choice of extraction technique depends on the specific biological matrix, the required limit of quantification, and the available instrumentation. This document outlines three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes typical performance characteristics for the described sample preparation techniques based on literature for sulfonamides. These values should be considered as representative and will require optimization and validation for this compound in your specific matrix.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery 80-95%85-105%>90%[1]
Matrix Effect HighModerate to LowLow
Throughput HighModerateModerate to High (with automation)
Cost per Sample LowLow to ModerateHigh
Simplicity High[2]ModerateModerate
Selectivity LowModerateHigh
Solvent Usage ModerateHighLow to Moderate

Experimental Protocols

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, making it suitable for high-throughput analysis.[3] Acetonitrile is a common precipitating agent.

Protocol for Protein Precipitation:

  • To 100 µL of the biological sample (e.g., plasma, serum) in a microcentrifuge tube, add the internal standard solution containing this compound.

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase.

PPT_Workflow cluster_0 Protein Precipitation Workflow A Sample + IS B Add Acetonitrile A->B 100 µL Sample C Vortex B->C 300 µL ACN D Centrifuge C->D 1 min E Collect Supernatant D->E 10 min F LC-MS/MS Analysis E->F

Protein Precipitation Workflow Diagram
Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique that separates analytes based on their differential solubility in two immiscible liquid phases. It generally provides cleaner extracts than protein precipitation.

Protocol for Liquid-Liquid Extraction:

  • To 200 µL of the biological sample (e.g., plasma, urine) in a glass tube, add the internal standard solution containing this compound.

  • Add 50 µL of a buffering agent if pH adjustment is needed to ensure the analyte is in a neutral form.

  • Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

  • Cap the tube and vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LLE_Workflow cluster_1 Liquid-Liquid Extraction Workflow A Sample + IS + Buffer B Add Organic Solvent A->B 200 µL Sample C Vortex B->C 1 mL Solvent D Centrifuge C->D 2 min E Collect Organic Layer D->E 5 min F Evaporate & Reconstitute E->F G LC-MS/MS Analysis F->G

Liquid-Liquid Extraction Workflow Diagram
Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that can provide very clean extracts, minimizing matrix effects.[4] It involves passing the sample through a solid sorbent that retains the analyte, followed by washing to remove interferences and elution of the analyte.

Protocol for Solid-Phase Extraction (using a mixed-mode cation exchange cartridge):

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 1 mL of a suitable buffer (e.g., 2% formic acid in water).

  • Loading: To 500 µL of the biological sample, add the internal standard solution containing this compound. Acidify the sample with 50 µL of formic acid and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences, followed by 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

SPE_Workflow cluster_2 Solid-Phase Extraction Workflow A Condition Cartridge B Equilibrate Cartridge A->B Methanol, Water C Load Sample + IS B->C Buffer D Wash Cartridge C->D Acidified Sample E Elute Analyte D->E Aqueous & Organic Wash F Evaporate & Reconstitute E->F Elution Solvent G LC-MS/MS Analysis F->G

Solid-Phase Extraction Workflow Diagram

Conclusion

The selection of an appropriate sample preparation technique for this compound in biological matrices is critical for developing a robust and reliable bioanalytical method. Protein precipitation offers a simple and high-throughput approach, while liquid-liquid extraction provides a cleaner sample with moderate effort. Solid-phase extraction yields the cleanest extracts and highest selectivity, which can be crucial for achieving low detection limits and minimizing matrix effects. The protocols provided herein should be used as a starting point and optimized for the specific requirements of your assay. Method validation should be performed according to regulatory guidelines to ensure the accuracy, precision, and reliability of the analytical data.

References

Application Notes and Protocols: Sulfameter-d4 for Clinical Therapeutic Drug Monitoring (TDM)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Sulfameter-d4 in the clinical therapeutic drug monitoring (TDM) of sulfameter. The information is intended to guide researchers, scientists, and drug development professionals in establishing robust and reliable analytical methods for quantifying sulfameter in biological matrices.

Introduction

Sulfameter is a long-acting sulfonamide antibiotic used in the treatment of various bacterial infections. Therapeutic drug monitoring (TDM) of sulfameter is crucial to ensure its efficacy and safety, as concentrations outside the therapeutic window can lead to treatment failure or adverse effects. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its ability to compensate for matrix effects and variations in sample processing.[1] this compound, being chemically identical to sulfameter but with a different mass, co-elutes with the analyte and experiences similar ionization efficiency, leading to highly accurate and precise quantification.

I. Quantitative Data Summary

The following tables summarize typical parameters for a validated LC-MS/MS method for the quantification of sulfameter in human plasma using this compound as an internal standard. Please note that these values are illustrative and should be optimized in your laboratory.

Table 1: LC-MS/MS Method Parameters

ParameterRecommended Setting
Liquid Chromatography
ColumnC18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
Flow Rate0.3 - 0.5 mL/min
Injection Volume5 - 10 µL
Column Temperature30 - 40 °C
GradientOptimized for separation from matrix components
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
MS/MS ModeMultiple Reaction Monitoring (MRM)
Capillary Voltage3.0 - 4.0 kV
Source Temperature120 - 150 °C
Desolvation Temperature350 - 450 °C
Desolvation Gas Flow600 - 800 L/hr
Cone Gas Flow50 - 150 L/hr

Table 2: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Sulfameter281.1156.115 - 25
Sulfameter281.1108.120 - 30
This compound (IS) 285.1 160.1 15 - 25
This compound (IS) 285.1 112.1 20 - 30

Note: The selection of product ions and optimization of collision energies are instrument-dependent and should be determined empirically.

Table 3: Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Linearity (r²)≥ 0.99
Lower Limit of Quantification (LLOQ)Signal-to-noise ratio ≥ 10; precision and accuracy within ±20%
Precision (CV%)Within-run and between-run ≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias)Within-run and between-run within ±15% (±20% at LLOQ)
Matrix EffectCV of IS-normalized matrix factor ≤ 15%
RecoveryConsistent, precise, and reproducible
StabilityWithin ±15% of nominal concentration under various storage conditions

II. Experimental Protocols

A. Protocol for Sample Preparation from Human Plasma

This protocol describes a protein precipitation method, which is a rapid and common technique for preparing plasma samples for LC-MS/MS analysis.

Materials:

  • Human plasma samples

  • This compound internal standard (IS) working solution (in methanol or acetonitrile)

  • Acetonitrile (LC-MS grade), chilled at -20°C

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Allow plasma samples to thaw completely at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • Pipette 100 µL of each plasma sample, calibration standard, and quality control sample into a clean microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution to each tube.

  • Vortex briefly to mix.

  • Add 300 µL of chilled acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial or a 96-well plate.

  • The samples are now ready for LC-MS/MS analysis.

B. Protocol for LC-MS/MS Analysis

Procedure:

  • Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

  • Set up the autosampler to inject the prepared samples.

  • Create a sequence table that includes blank samples, calibration standards, quality control samples, and the unknown plasma samples.

  • Acquire data in the MRM mode using the transitions specified in Table 2.

  • After the run, process the data using the appropriate software.

  • Generate a calibration curve by plotting the peak area ratio of sulfameter to this compound against the nominal concentration of the calibration standards.

  • Use the calibration curve to determine the concentration of sulfameter in the unknown plasma samples.

III. Diagrams

A. Experimental Workflow

The following diagram illustrates the general workflow for the therapeutic drug monitoring of sulfameter using this compound and LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is 100 µL protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation Add 20 µL IS centrifugation Centrifugation protein_precipitation->centrifugation Vortex supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer Collect Supernatant lc_separation LC Separation (C18 Column) supernatant_transfer->lc_separation Inject into LC-MS/MS ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification reporting Reporting Results quantification->reporting

Caption: Experimental workflow for Sulfameter TDM.

B. Sulfonamide Mechanism of Action: Folate Synthesis Inhibition

Sulfameter, like other sulfonamides, exerts its antibacterial effect by inhibiting the synthesis of folic acid, an essential nutrient for bacterial growth and replication.[2][3] The following diagram illustrates this mechanism.

folate_synthesis_pathway paba p-Aminobenzoic Acid (PABA) dhps Dihydropteroate Synthase paba->dhps pteridine Dihydropteridine Pyrophosphate pteridine->dhps dihydropteroate Dihydropteroic Acid dhps->dihydropteroate dhfs Dihydrofolate Synthetase dihydropteroate->dhfs glutamate Glutamate glutamate->dhfs dihydrofolate Dihydrofolic Acid (DHF) dhfs->dihydrofolate dhfr Dihydrofolate Reductase dihydrofolate->dhfr tetrahydrofolate Tetrahydrofolic Acid (THF) dhfr->tetrahydrofolate purines_thymidine Purines, Thymidine, etc. tetrahydrofolate->purines_thymidine Essential for DNA, RNA, and protein synthesis sulfameter Sulfameter sulfameter->dhps Competitive Inhibition

Caption: Sulfonamide inhibition of folate synthesis.

C. Generalized Metabolic Pathway of Sulfonamides

The metabolism of sulfonamides in humans primarily occurs in the liver and involves several biotransformation reactions.[4][5] While a specific metabolic pathway for sulfameter is not extensively detailed in the literature, the following diagram illustrates the general metabolic fate of sulfonamides, which is expected to be similar for sulfameter. The primary routes of metabolism are N4-acetylation and hydroxylation, followed by potential conjugation with glucuronic acid or sulfate.[4][5]

sulfonamide_metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism sulfameter Sulfameter (Parent Drug) cyps Cytochrome P450 Enzymes sulfameter->cyps nats N-Acetyltransferases (NATs) sulfameter->nats excretion Excretion (Urine) sulfameter->excretion Unchanged hydroxylation Hydroxylated Metabolite ugts UDP-Glucuronosyltransferases (UGTs) hydroxylation->ugts sults Sulfotransferases (SULTs) hydroxylation->sults cyps->hydroxylation acetylation N4-Acetylated Metabolite acetylation->excretion nats->acetylation glucuronidation Glucuronide Conjugate glucuronidation->excretion ugts->glucuronidation sulfation Sulfate Conjugate sulfation->excretion sults->sulfation

References

Application Notes and Protocols for the Isotope Dilution Mass Spectrometry (IDMS) Method for Sulfameter

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfameter is a long-acting sulfonamide antibiotic used in veterinary medicine. The monitoring of its residues in food products of animal origin and environmental samples is crucial to ensure consumer safety and prevent the development of antibiotic resistance. Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides the highest level of accuracy and precision for the quantification of chemical residues. By using a stable isotope-labeled internal standard that is chemically identical to the analyte, IDMS effectively compensates for matrix effects and variations in sample preparation and instrument response.

This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of Sulfameter in various matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with an isotope dilution strategy.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS is a method of quantitative analysis that relies on the addition of a known amount of an isotopically enriched standard (in this case, Sulfameter-d4) to a sample.[1] This "isotopic spike" serves as an internal standard that behaves identically to the endogenous analyte (Sulfameter) during sample extraction, purification, and LC-MS/MS analysis. The ratio of the mass spectrometric signal of the native analyte to that of the isotopically labeled standard is used to calculate the concentration of the analyte with high accuracy, as this ratio is unaffected by sample losses during preparation or fluctuations in instrument performance.

Experimental Protocols

This section details the methodologies for the IDMS analysis of Sulfameter. The protocols cover sample preparation for different matrices, preparation of standards, and the instrumental analysis by LC-MS/MS.

Materials and Reagents
  • Sulfameter (analytical standard, >98% purity)

  • This compound (isotopically labeled internal standard, >98% purity)[2][3][4]

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • QuEChERS extraction salts and sorbents

  • Standard laboratory glassware and equipment (e.g., volumetric flasks, pipettes, centrifuges, vortex mixer)

Preparation of Standard Solutions

1. Primary Stock Solutions (1 mg/mL):

  • Accurately weigh approximately 10 mg of Sulfameter and this compound into separate 10 mL volumetric flasks.

  • Dissolve the contents in methanol and bring to volume. These solutions should be stored at 2-8°C.

2. Intermediate Stock Solutions (10 µg/mL):

  • Dilute the primary stock solutions 1:100 with methanol to obtain intermediate stock solutions of 10 µg/mL for both Sulfameter and this compound.

3. Working Standard Solutions:

  • Prepare a series of calibration standards by serially diluting the Sulfameter intermediate stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations ranging from 0.5 to 200 ng/mL.

  • Prepare a working internal standard solution of this compound at a concentration of 50 ng/mL by diluting the intermediate stock solution.

Sample Preparation

Protocol 1: Water Samples (e.g., environmental water, wastewater)

  • Fortification: To a 100 mL water sample, add a known amount of the this compound working internal standard solution to achieve a final concentration of 50 ng/mL.

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of LC-MS grade water.

    • Load the fortified water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

    • Wash the cartridge with 5 mL of water to remove interfering substances.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the analytes with 5 mL of methanol.

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Animal Tissue Samples (e.g., muscle, liver)

  • Homogenization: Homogenize 2 g of the tissue sample.

  • Fortification: Add a known amount of the this compound working internal standard solution to the homogenized sample.

  • QuEChERS-based Extraction:

    • Add 10 mL of 1% acetic acid in acetonitrile to the sample in a 50 mL centrifuge tube.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Vortex vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant and transfer it to a d-SPE tube containing PSA (primary secondary amine) and C18 sorbents.

    • Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

  • Reconstitution:

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Analysis

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 10% B, increase to 90% B over 8 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flows Optimized for the specific instrument

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Sulfameter 281.3110 (Quantifier)100Optimized for instrument
156 (Qualifier)100Optimized for instrument
This compound 285.3110 (Quantifier)100Optimized for instrument
156 (Qualifier)100Optimized for instrument

Note: The precursor ion for this compound is deduced from its molecular weight. The product ions are expected to be the same as the unlabeled compound as the deuterium labels are on the benzene ring. It is crucial to optimize the collision energies for each transition on the specific mass spectrometer being used.

Data Presentation

The following tables summarize the expected quantitative performance data for the IDMS method for Sulfameter, compiled from typical results for sulfonamide analysis.

Table 1: Method Validation Parameters

ParameterTypical Value
Linearity (r²) > 0.99
Limit of Quantification (LOQ) 0.5 - 5 ng/g (matrix dependent)
Accuracy (Recovery) 85 - 115%
Precision (RSD) < 15%

Table 2: Example Calibration Curve Data

Concentration (ng/mL)Analyte/IS Peak Area Ratio
0.50.012
1.00.025
5.00.128
10.00.255
50.01.275
100.02.548
200.05.102

Mandatory Visualization

The following diagrams illustrate the logical workflow of the IDMS method for Sulfameter.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis start Start: Sample Collection (e.g., Water, Animal Tissue) homogenization Homogenization (for tissue samples) start->homogenization Tissue fortification Fortification with This compound (Internal Standard) start->fortification Water homogenization->fortification extraction Extraction (SPE for Water / QuEChERS for Tissue) fortification->extraction cleanup Cleanup (d-SPE for Tissue) extraction->cleanup Tissue reconstitution Evaporation and Reconstitution extraction->reconstitution Water cleanup->reconstitution lc_separation LC Separation (C18 Reverse Phase) reconstitution->lc_separation ms_detection MS/MS Detection (ESI+, MRM Mode) lc_separation->ms_detection peak_integration Peak Integration for Sulfameter and this compound ms_detection->peak_integration ratio_calculation Calculation of Analyte/IS Peak Area Ratio peak_integration->ratio_calculation quantification Quantification using Calibration Curve ratio_calculation->quantification end End: Final Concentration Report quantification->end

Caption: Experimental workflow for the IDMS analysis of Sulfameter.

logical_relationship cluster_sample Sample Preparation cluster_instrument Instrumental Analysis cluster_quant Quantification analyte Sulfameter (Analyte) extraction Extraction & Cleanup analyte->extraction is This compound (Internal Standard) is->extraction sample Sample Matrix (e.g., Tissue, Water) sample->extraction lcms LC-MS/MS Analysis extraction->lcms analyte_signal Analyte Signal (A) lcms->analyte_signal is_signal IS Signal (IS) lcms->is_signal ratio Signal Ratio (A/IS) analyte_signal->ratio is_signal->ratio concentration Final Concentration ratio->concentration calibration Calibration Curve calibration->concentration

Caption: Logical relationships in the IDMS quantification of Sulfameter.

References

Application Note: High-Sensitivity Analysis of Environmental Contaminants Using Sulfameter-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of sulfonamide antibiotics in various environmental water matrices. The protocol employs Solid-Phase Extraction (SPE) for sample pre-concentration and purification, followed by Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). To ensure accuracy and precision by correcting for matrix effects and variations in sample processing, a deuterated internal standard, Sulfameter-d4, is utilized. This method is suitable for researchers, scientists, and professionals involved in environmental monitoring and drug development who require reliable trace-level quantification of sulfonamide contaminants.

Introduction

Sulfonamide antibiotics are a class of synthetic antimicrobial agents widely used in human and veterinary medicine. Their incomplete metabolism and subsequent excretion lead to their presence in various environmental compartments, particularly in water bodies such as rivers, lakes, and groundwater. The persistence of these compounds in the environment is a growing concern due to the potential for the development of antibiotic-resistant bacteria and adverse effects on aquatic ecosystems.

Accurate and reliable quantification of sulfonamides at trace levels (ng/L) is crucial for assessing the extent of contamination and for regulatory monitoring. However, the complexity of environmental matrices often leads to signal suppression or enhancement in mass spectrometry analysis, a phenomenon known as the matrix effect. The use of a stable isotope-labeled internal standard, such as this compound, is a highly effective strategy to compensate for these matrix-induced inaccuracies. This compound, being structurally and chemically almost identical to its non-labeled counterpart, co-elutes and experiences similar ionization effects, thereby providing a reliable means for accurate quantification through isotope dilution.

This application note provides a comprehensive protocol for the analysis of a suite of sulfonamide antibiotics in water samples, leveraging the benefits of this compound as an internal standard.

Experimental Workflow

The overall experimental workflow for the analysis of sulfonamides in environmental water samples is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample 500 mL Water Sample add_is Spike with this compound (Internal Standard) sample->add_is adjust_ph Adjust pH to 4-7 add_is->adjust_ph filter Filter through 0.45 µm membrane adjust_ph->filter spe Solid-Phase Extraction (SPE) (Oasis HLB Cartridge) filter->spe elute Elute with Methanol spe->elute drydown Evaporate to Dryness elute->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute lcms UHPLC-MS/MS Analysis reconstitute->lcms quant Quantification using Isotope Dilution lcms->quant

Figure 1: Experimental workflow for sulfonamide analysis.

Detailed Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is optimized for the extraction of sulfonamides from surface water and wastewater samples.

Materials:

  • Water sample (500 mL)

  • This compound internal standard solution (concentration as required)

  • Formic acid (for pH adjustment)

  • Methanol (LC-MS grade)

  • Ammonia solution

  • Oasis HLB SPE cartridges (500 mg, 6 cc)

  • Glass fiber filters (0.45 µm)

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Filter 500 mL of the water sample through a 0.45 µm glass fiber filter to remove suspended solids.

  • Spike the filtered sample with an appropriate volume of the this compound internal standard solution.

  • Adjust the pH of the sample to between 4.0 and 7.0 using formic acid.

  • Condition the Oasis HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

  • Load the pre-treated water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • After loading, wash the cartridge with 5 mL of ultrapure water to remove interfering substances.

  • Dry the cartridge under vacuum for at least 10 minutes.

  • Elute the retained sulfonamides from the cartridge with two 4 mL aliquots of methanol containing 2% aqueous ammonia.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 90:10 water:methanol with 0.1% formic acid).

  • Vortex the reconstituted sample and transfer to an autosampler vial for UHPLC-MS/MS analysis.

UHPLC-MS/MS Analysis

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

Parameter Value
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in methanol
Gradient 10% B to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C

| Injection Volume | 5 µL |

MS/MS Parameters:

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3500 V
Source Temperature 150°C
Desolvation Temperature 350°C
Nebulizer Gas Nitrogen
Collision Gas Argon

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

The following table provides example MRM transitions for selected sulfonamides and this compound. These should be optimized for the specific instrument used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Sulfadiazine251.0156.020
Sulfamethoxazole254.0156.018
Sulfamethazine279.1186.122
Sulfameter281.1156.020
This compound (IS) 285.1 160.0 20

Quantitative Data

The use of this compound as an internal standard provides excellent linearity and recovery for the analysis of sulfonamides in various water matrices.

Table 1: Method Performance Data

AnalyteLinearity (R²)LOQ (ng/L)Recovery in Surface Water (%)RSD (%)
Sulfadiazine>0.9980.585-95<10
Sulfamethoxazole>0.9990.290-105<8
Sulfamethazine>0.9980.588-98<10
Sulfameter>0.9990.392-102<7

LOQ: Limit of Quantification, RSD: Relative Standard Deviation

Logical Relationship for Isotope Dilution Quantification

The principle of isotope dilution relies on the addition of a known amount of an isotopically labeled standard to the sample. The ratio of the response of the native analyte to the labeled standard is then used for quantification, which corrects for any losses during sample preparation and for matrix effects.

isotope_dilution cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification sample Environmental Sample (Unknown Analyte Concentration) add_is Add Known Amount of This compound (Internal Standard) sample->add_is extraction Extraction & Cleanup (Analyte and IS experience similar losses) add_is->extraction measurement Measure Peak Area Ratio (Analyte / Internal Standard) extraction->measurement calibration Calibration Curve (Peak Area Ratio vs. Concentration Ratio) measurement->calibration Compare to calculation Calculate Analyte Concentration calibration->calculation

Figure 2: Principle of isotope dilution quantification.

Conclusion

The method described in this application note, utilizing this compound as an internal standard, provides a reliable and sensitive approach for the quantification of sulfonamide antibiotics in environmental water samples. The detailed SPE and UHPLC-MS/MS protocols, along with the presented performance data, demonstrate the suitability of this method for routine environmental monitoring and research applications. The use of an isotope-labeled internal standard is critical for achieving accurate results by mitigating the impact of complex sample matrices.

Application Note: Quantitative Determination of Sulfamethazine in Animal Tissues by LC-MS/MS Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantification of sulfamethazine in various animal tissues (muscle, liver, kidney) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method incorporates Sulfamethazine-d4 as an internal standard (IS) to ensure high accuracy and precision. Sample preparation is streamlined using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, providing excellent analyte recovery while minimizing matrix effects.[1][2] The method has been validated following international guidelines, demonstrating high sensitivity with a limit of quantification well below the maximum residue limits (MRLs) established by regulatory bodies.

Note on Analyte Name: The analyte specified in the topic was "Sulfameter-d4". Sulfameter is a valid sulfonamide; however, Sulfamethazine is a more commonly analyzed sulfonamide in veterinary residue testing. This protocol focuses on Sulfamethazine and its corresponding deuterated internal standard, Sulfamethazine-d4. The principles and procedures outlined here are broadly applicable to other sulfonamides, including Sulfameter, with minor modifications to the MS/MS parameters.

Introduction

Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary medicine for therapeutic and prophylactic purposes.[3] Improper use or failure to observe withdrawal periods can lead to the presence of drug residues in edible animal tissues, posing potential health risks to consumers. Regulatory agencies worldwide have established MRLs for these compounds in food products.

This note describes a high-throughput LC-MS/MS method for the reliable quantification of sulfamethazine, a common sulfonamide, in tissue samples. The use of a stable isotope-labeled internal standard, Sulfamethazine-d4, is critical for correcting variations during sample preparation and analysis, thereby ensuring the method's accuracy and robustness. The sample extraction is based on the widely accepted QuEChERS approach, which involves a solvent extraction followed by a dispersive solid-phase extraction (dSPE) cleanup step to remove interfering matrix components like fats and proteins.[2][4]

Experimental Protocol

Materials and Reagents
  • Standards: Sulfamethazine (SMZ) and Sulfamethazine-d4 (SMZ-d4) reference standards (Sigma-Aldrich or equivalent).

  • Solvents: LC-MS grade acetonitrile (ACN), methanol (MeOH), and water. Formic acid (FA), 99% purity.

  • Salts and Sorbents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), Primary Secondary Amine (PSA) sorbent (e.g., Agilent Bondesil-PSA).

  • Tissue Samples: Blank animal tissue (muscle, liver, kidney) for matrix-matched calibration and quality controls.

Standard Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve SMZ and SMZ-d4 in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the primary stocks with an ACN/water mixture.

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the SMZ-d4 primary stock in ACN.

  • Calibration Standards: Prepare matrix-matched calibration standards by spiking appropriate amounts of the working standard solutions into blank tissue extracts. A typical range is 5-200 ng/g.[2]

Sample Preparation: QuEChERS Protocol
  • Homogenization: Homogenize tissue samples using a food processor or homogenizer until a uniform paste is achieved. Store frozen until analysis.[5]

  • Weighing: Weigh 2.0 g (± 0.1 g) of the homogenized tissue into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add 50 µL of the 1 µg/mL SMZ-d4 internal standard solution to all samples, calibrators, and quality controls (except for double blanks).

  • Extraction:

    • Add 10 mL of 1% formic acid in acetonitrile to the tube.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.[5]

  • Cleanup (Dispersive SPE):

    • Transfer 6 mL of the upper acetonitrile layer to a 15 mL dSPE tube containing 900 mg MgSO₄ and 300 mg PSA.

    • Vortex for 2 minutes and centrifuge at 4000 rpm for 5 minutes.[5]

  • Final Extract Preparation:

    • Transfer 4 mL of the cleaned extract to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of mobile phase A (e.g., 0.1% formic acid in water/ACN, 90:10 v/v).

    • Filter through a 0.22 µm syringe filter into an LC vial for analysis.[5][6]

Data Presentation and Results

LC-MS/MS Conditions

The analysis is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

Table 1: LC-MS/MS System Parameters
LC System Agilent 1290 Infinity II or equivalent
Column C18 reverse-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 8 min
Flow Rate 0.4 mL/min
Column Temp 40 °C
Injection Vol 5 µL
MS System Agilent 6470 Triple Quadrupole or equivalent
Ionization Mode ESI Positive
Gas Temp 300 °C
Gas Flow 8 L/min
MRM Transitions

Multiple Reaction Monitoring (MRM) is used for quantification and confirmation.

Table 2: MRM Transitions and Energies
Compound Precursor Ion (m/z) Product Ion (m/z) - Quantifier Product Ion (m/z) - Qualifier
Sulfamethazine279.1186.1124.1
Sulfamethazine-d4283.1190.1128.1
Method Validation Summary

The method was validated according to VICH GL49 guidelines.[7]

Table 3: Method Performance Characteristics
Parameter Result Acceptance Criteria
Linearity Range 5 – 200 ng/gR² > 0.99
Correlation Coeff. (R²) > 0.995-
Limit of Quantitation (LOQ) 5 ng/g< MRL (100 ng/g)
Accuracy (Recovery) 85% – 105%70% – 120%
Precision (RSD)
* Intra-day (n=6)< 10%< 15%
* Inter-day (n=18)< 15%< 20%

Visualization

Experimental Workflow

The overall process from sample receipt to final data acquisition is outlined below.

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing A 1. Weigh 2g Homogenized Tissue B 2. Spike with Sulfamethazine-d4 (IS) A->B C 3. Add ACN + Salts (Extraction) B->C D 4. Vortex & Centrifuge C->D E 5. Transfer Supernatant to dSPE Tube D->E F 6. Vortex & Centrifuge (Cleanup) E->F G 7. Evaporate & Reconstitute F->G H 8. Filter into LC Vial G->H I 9. Inject into LC-MS/MS System H->I J 10. Acquire Data (MRM Mode) I->J K 11. Integrate Peaks (SMZ & SMZ-d4) J->K L 12. Quantify using Calibration Curve K->L

Caption: Workflow for the extraction and analysis of Sulfamethazine in animal tissue.

Method Validation Relationship

A validated analytical method is built upon several key performance characteristics that ensure its reliability.

G center_node Reliable & Validated Method acc Accuracy (Closeness to True Value) acc->center_node prec Precision (Repeatability) prec->center_node lin Linearity (Proportional Response) lin->center_node spec Specificity (Analyte vs. Matrix) spec->center_node sens Sensitivity (LOQ & LOD) sens->center_node rob Robustness (Resists Small Changes) rob->center_node

Caption: Interrelationship of key parameters for analytical method validation.

Conclusion

The described LC-MS/MS method provides a sensitive, accurate, and reliable tool for the quantification of sulfamethazine in diverse animal tissues. The incorporation of a deuterated internal standard and a streamlined QuEChERS sample preparation protocol makes it suitable for high-throughput laboratories conducting regulatory monitoring and food safety analysis. The validation data confirms that the method's performance meets the stringent requirements for veterinary drug residue analysis.

References

Troubleshooting & Optimization

Technical Support Center: Mitigating Ion Suppression with Sulfameter-d4 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for mitigating ion suppression in LC-MS/MS analysis using Sulfameter-d4 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in LC-MS/MS analysis?

A1: Ion suppression is a phenomenon observed in liquid chromatography-mass spectrometry (LC-MS/MS) where the ionization efficiency of a target analyte is reduced by the presence of co-eluting matrix components.[1][2] This can lead to decreased sensitivity, poor accuracy, and unreliable quantification of the analyte.[1] It is a significant concern in the analysis of complex biological samples as endogenous materials can interfere with the ionization process in the mass spectrometer's source.[3]

Q2: How does using this compound as an internal standard help mitigate ion suppression?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for Sulfameter. Since it is chemically identical to Sulfameter, it co-elutes and experiences similar ion suppression or enhancement effects in the mass spectrometer source. By adding a known concentration of this compound to all samples, calibrators, and quality controls, the ratio of the analyte's peak area to the internal standard's peak area is used for quantification. This ratio remains consistent even if the absolute signal intensity fluctuates due to ion suppression, thus improving the accuracy and precision of the measurement.

Q3: Can the deuterium isotope effect impact my results when using this compound?

A3: Yes, the deuterium isotope effect can potentially impact your results. The substitution of hydrogen with deuterium can sometimes lead to slight differences in chromatographic retention time between the analyte and the deuterated internal standard.[4][5] If the analyte and this compound do not perfectly co-elute, they may experience different degrees of ion suppression, which can affect the accuracy of quantification. It is crucial to verify the co-elution of Sulfameter and this compound during method development.

Q4: What are the key considerations when preparing my samples to minimize ion suppression?

A4: Effective sample preparation is crucial for minimizing ion suppression. Techniques such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation help to remove interfering matrix components before LC-MS/MS analysis. The choice of sample preparation method should be optimized to selectively extract Sulfameter while removing as many matrix interferences as possible.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments using this compound.

Issue 1: Poor peak shape (tailing or fronting) for both Sulfameter and this compound.

  • Possible Cause: This is often indicative of a chromatographic issue rather than ion suppression alone. It could be related to a partially blocked column frit, column degradation, or an inappropriate mobile phase pH.[6][7][8]

  • Troubleshooting Steps:

    • Check System Backpressure: A sudden increase in pressure can indicate a blockage.

    • Backflush the Column: Reverse the column and flush with an appropriate solvent to try and dislodge any particulates on the inlet frit.[6]

    • Verify Mobile Phase pH: Ensure the mobile phase is prepared correctly, as incorrect pH can significantly affect the peak shape of ionizable compounds like sulfonamides.[7]

    • Replace the Column: If the above steps do not resolve the issue, the column may be irreversibly damaged and require replacement.[6]

Issue 2: The peak area of this compound is inconsistent across a batch of samples.

  • Possible Cause: This can be a direct indication of variable ion suppression across different samples. It can also be caused by inconsistent sample preparation or injection volume.

  • Troubleshooting Steps:

    • Review Sample Preparation: Ensure that the addition of this compound is consistent and accurate for all samples.

    • Evaluate Matrix Effects: Perform a post-column infusion experiment to identify regions of significant ion suppression in your chromatogram. This can help in modifying the chromatographic method to separate Sulfameter from these regions.

    • Optimize Sample Cleanup: If significant ion suppression is confirmed, a more rigorous sample cleanup method (e.g., a different SPE sorbent) may be necessary.

Issue 3: The ratio of Sulfameter to this compound is not consistent at known concentrations.

  • Possible Cause: This is a critical issue that can point to several problems, including the deuterium isotope effect causing chromatographic separation of the analyte and internal standard, or "cross-talk" between the mass channels of the analyte and IS.

  • Troubleshooting Steps:

    • Verify Co-elution: Overlay the chromatograms of Sulfameter and this compound to ensure they have identical retention times. If a shift is observed, chromatographic conditions may need to be adjusted.

    • Check for Mass Spectrometry Cross-Talk: Ensure that the natural isotopic abundance of Sulfameter does not contribute significantly to the signal of this compound, and vice-versa. This can be checked by injecting a high concentration of Sulfameter and monitoring the mass channel for this compound, and the other way around.

    • Investigate IS Purity: Confirm the isotopic purity of the this compound internal standard.

Experimental Protocols

Assessment of Ion Suppression using Post-Column Infusion

This experiment helps to identify the regions in the chromatogram where ion suppression occurs.

  • System Setup:

    • Prepare a standard solution of Sulfameter.

    • Use a syringe pump to continuously infuse the Sulfameter standard solution into the LC flow post-column and pre-mass spectrometer using a T-fitting.

  • Procedure:

    • Begin infusing the Sulfameter solution to obtain a stable baseline signal on the mass spectrometer.

    • Inject a blank, extracted matrix sample (e.g., plasma extract without any analyte or IS).

    • Monitor the signal of the infused Sulfameter.

  • Interpretation:

    • A consistent and stable baseline indicates no ion suppression.

    • A dip in the baseline signal indicates a region of ion suppression caused by co-eluting matrix components.

Quantification of Sulfameter in Plasma using this compound

This is a representative protocol and may require optimization for your specific instrumentation and sample matrix.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 20 µL of this compound internal standard solution (concentration to be optimized).

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to achieve good peak shape and separation from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: To be optimized for Sulfameter and this compound.

Data Presentation

The following table illustrates the impact of using this compound as an internal standard on the accuracy of Sulfameter quantification in the presence of ion suppression.

Sample IDSulfameter Concentration (spiked) (ng/mL)Peak Area (Sulfameter)Peak Area (this compound)Calculated Concentration (without IS) (ng/mL)Calculated Concentration (with IS) (ng/mL)Accuracy (%) (with IS)
Plasma 150120,000240,0004050.5101
Plasma 25090,000180,0003049.899.6
Plasma 350150,000300,0005050.2100.4

This is example data to illustrate the principle. Actual results will vary.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound IS plasma->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS System reconstitute->lcms quant Quantification (Peak Area Ratio) lcms->quant

Caption: Experimental workflow for Sulfameter analysis.

troubleshooting_logic start Inconsistent Results Observed q1 Are peak shapes poor for both analyte and IS? start->q1 sol1 Troubleshoot Chromatography: - Check system pressure - Backflush/replace column - Verify mobile phase q1->sol1 Yes q2 Is IS peak area variable across samples? q1->q2 No a1_yes Yes a1_no No sol2 Investigate Ion Suppression: - Perform post-column infusion - Optimize sample cleanup q2->sol2 Yes q3 Is Analyte/IS ratio inconsistent? q2->q3 No a2_yes Yes a2_no No sol3 Check for: - Deuterium isotope effect - MS cross-talk - IS purity q3->sol3 Yes a3_yes Yes

Caption: Troubleshooting decision tree for this compound use.

References

troubleshooting low extraction recovery of Sulfameter-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the extraction of Sulfameter-d4. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve low recovery and other extraction-related problems.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Recovery of this compound in Solid-Phase Extraction (SPE)

Q: I am experiencing low recovery of this compound when using a reversed-phase SPE protocol. What are the potential causes and how can I troubleshoot this?

A: Low recovery in SPE is a common issue that can stem from several factors throughout the extraction process.[1] A systematic approach, from sample pre-treatment to elution, is crucial for identifying the root cause. It's highly recommended to collect and analyze fractions from each step of the SPE process (load, wash, and elution) to pinpoint where the analyte is being lost.[1][2][3]

Troubleshooting Steps:

  • Incorrect Sorbent Choice:

    • Problem: The sorbent may not be suitable for retaining this compound. For reversed-phase SPE (e.g., C18, HLB), the analyte might be too polar to be effectively retained, especially if the sample solvent has a high organic content.

    • Solution: Ensure the chosen SPE cartridge is appropriate for sulfonamides. Hydrophilic-Lipophilic Balanced (HLB) cartridges are often a good choice as they provide good retention for a wide range of compounds, from polar to nonpolar.[4][5]

  • Improper Sample pH:

    • Problem: The pH of the sample is critical for the retention of sulfonamides on reversed-phase sorbents.[6] Sulfonamides are ionizable compounds.[7] For optimal retention on reversed-phase media, the analyte should be in its neutral, less polar form.

    • Solution: Adjust the pH of the sample to be approximately 2 units below the pKa of the sulfonamide group to ensure it is protonated and neutral. For many sulfonamides, a sample pH between 3 and 4 is recommended.[7][8]

  • Sample Solvent Too Strong:

    • Problem: If the organic content of the sample solution is too high, it will reduce the retention of this compound on the sorbent, causing it to elute during the loading step.[3]

    • Solution: Dilute the sample with water or an aqueous buffer to reduce the organic solvent concentration before loading it onto the SPE cartridge.

  • Inadequate Conditioning or Equilibration:

    • Problem: Failure to properly condition and equilibrate the SPE cartridge can lead to poor interaction between the analyte and the sorbent.[9]

    • Solution: Always follow the manufacturer's instructions for cartridge conditioning (e.g., with methanol) and equilibration (e.g., with water or a buffer at the same pH as the sample). Ensure the sorbent bed does not dry out between these steps and sample loading.[3]

  • Wash Solvent Too Strong:

    • Problem: The wash solvent may be too aggressive, causing the premature elution of this compound.[2]

    • Solution: Use a weaker wash solvent. For reversed-phase SPE, this typically means a higher percentage of water and a lower percentage of organic solvent. The pH of the wash solution should also be controlled to maintain the neutral state of the analyte.

  • Insufficient Elution Solvent Strength or Volume:

    • Problem: The elution solvent may not be strong enough to desorb this compound from the sorbent, or the volume used may be insufficient for complete elution.[10]

    • Solution: Increase the strength of the elution solvent by increasing the proportion of the organic component (e.g., methanol or acetonitrile). Adjusting the pH of the elution solvent to deprotonate the sulfonamide can also enhance elution. Ensure the elution volume is adequate; sometimes, a second elution with fresh solvent can improve recovery. Adding a "soak time," where the elution solvent is allowed to sit in the cartridge for a few minutes, can also improve recovery.[9][11]

  • High Flow Rate:

    • Problem: If the sample is loaded too quickly, there may be insufficient contact time between this compound and the sorbent, leading to breakthrough.[3] Similarly, a high elution flow rate may not allow enough time for the analyte to desorb.

    • Solution: Optimize the flow rates for sample loading, washing, and elution. A typical loading flow rate is 1-2 mL/min.

Issue 2: Low Recovery of this compound in Liquid-Liquid Extraction (LLE)

Q: My liquid-liquid extraction protocol for this compound is yielding low and inconsistent recoveries. What should I check?

A: Low and variable recovery in LLE is often related to the partitioning behavior of the analyte between the two immiscible phases, which is heavily influenced by pH and the choice of extraction solvent. Emulsion formation is another common problem.[12]

Troubleshooting Steps:

  • Incorrect pH of the Aqueous Phase:

    • Problem: The charge state of this compound significantly affects its solubility in organic versus aqueous phases. For extraction into an organic solvent, the analyte should be in its neutral, more lipophilic form.

    • Solution: Adjust the pH of the aqueous sample. To extract sulfonamides into an organic solvent, the pH should be adjusted to a value where the molecule is neutral.[13]

  • Inappropriate Extraction Solvent:

    • Problem: The chosen organic solvent may not have the optimal polarity to efficiently extract this compound.

    • Solution: Select a solvent based on the polarity of the analyte. Common solvents for sulfonamide extraction include ethyl acetate, acetonitrile, and mixtures thereof.[7] A solvent with a slightly higher polarity may be more effective.

  • Insufficient Phase Mixing or Shaking:

    • Problem: Inadequate mixing of the aqueous and organic phases will result in poor extraction efficiency as the analyte will not have sufficient opportunity to partition into the organic phase.[14]

    • Solution: Ensure vigorous mixing by shaking the separatory funnel. However, overly aggressive shaking can lead to emulsion formation.[12]

  • Emulsion Formation:

    • Problem: The formation of an emulsion layer between the aqueous and organic phases can trap the analyte, leading to low recovery.[12][15] This is common with complex biological matrices.[12]

    • Solution:

      • To prevent emulsions, use gentle swirling or rocking motions instead of vigorous shaking.[12]

      • To break an existing emulsion, you can try adding a small amount of salt (salting out), centrifuging the sample, or filtering through a glass wool plug.[12]

  • Insufficient Solvent Volume or Number of Extractions:

    • Problem: A single extraction may not be sufficient to recover all of the analyte.

    • Solution: Perform multiple extractions with smaller volumes of fresh organic solvent. Two or three extractions are typically more effective than a single extraction with a large volume.

Issue 3: High Variability in this compound Signal

Q: The peak area of my internal standard, this compound, is highly variable between samples, even in my quality controls. What could be causing this?

A: As a deuterated internal standard, this compound is expected to behave almost identically to the unlabeled Sulfameter and correct for variations in extraction recovery and matrix effects.[16] High variability in the internal standard signal can indicate several underlying issues.

Troubleshooting Steps:

  • Inconsistent Sample Preparation:

    • Problem: Errors in pipetting the internal standard, inconsistent evaporation of the final extract, or variations in the reconstitution volume can all lead to variability.

    • Solution: Ensure that pipettes are properly calibrated and that the internal standard is added to all samples, standards, and quality controls at the same concentration and at an early stage of the sample preparation process.[15] Be meticulous with evaporation and reconstitution steps.

  • Matrix Effects:

    • Problem: Matrix components can suppress or enhance the ionization of this compound in the mass spectrometer source.[17][18] While the internal standard is meant to track the analyte, severe and variable matrix effects can still be a problem.

    • Solution: Improve the sample cleanup procedure to remove more of the interfering matrix components. This could involve optimizing the SPE wash step or using a more selective extraction technique. Diluting the sample extract can also mitigate matrix effects.

  • Instrument-related Issues:

    • Problem: A dirty ion source, inconsistent autosampler injection volumes, or detector fatigue can lead to signal variability.[15]

    • Solution: Perform routine maintenance on the LC-MS system, including cleaning the ion source. Check the performance of the autosampler.

  • Analyte and Internal Standard Co-elution:

    • Problem: If the deuterated internal standard does not co-elute perfectly with the native analyte, they may be affected differently by matrix components that elute at slightly different times, leading to poor correction.

    • Solution: Ensure that the chromatographic method provides good peak shape and co-elution of Sulfameter and this compound.

Data Presentation

Table 1: Effect of pH on the Recovery of Sulfonamides using Reversed-Phase SPE

pH of SampleExpected Charge State of SulfameterExpected Retention on Reversed-Phase SorbentExpected Recovery (%)
2.0NeutralHigh> 90%
4.0NeutralHigh> 90%
6.0Mixed (Neutral/Anionic)Moderate70 - 85%
8.0AnionicLow< 50%

Note: Data are representative and may vary depending on the specific sorbent, matrix, and experimental conditions.

Table 2: Comparison of Common SPE Cartridges for Sulfonamide Extraction

SPE Cartridge TypeSorbent ChemistryPrimary Retention MechanismTypical Elution SolventExpected Recovery for Sulfonamides
C18 Octadecyl-silicaReversed-phaseMethanol or AcetonitrileGood to Excellent
HLB Hydrophilic-Lipophilic Balanced PolymerReversed-phase and polar interactionsMethanol or AcetonitrileExcellent
SAX Strong Anion ExchangeAnion exchangeAcidified organic solventGood (pH dependent)

Note: Recovery is dependent on proper method optimization.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from an Aqueous Matrix

  • Sample Pre-treatment:

    • To a 10 mL aqueous sample, add the appropriate volume of this compound internal standard solution.

    • Adjust the sample pH to 3.0 - 4.0 using a suitable acid (e.g., formic acid or hydrochloric acid).

    • Vortex the sample to ensure homogeneity.

  • SPE Cartridge Conditioning:

    • Condition an HLB (or C18) SPE cartridge (e.g., 200 mg, 3 mL) with 3 mL of methanol.

    • Equilibrate the cartridge with 3 mL of deionized water adjusted to the same pH as the sample. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove interfering polar compounds.

    • A second wash with a weak organic solvent (e.g., 5% methanol in water) can be performed to remove less polar interferences.

  • Elution:

    • Dry the cartridge under vacuum or nitrogen for 5-10 minutes.

    • Elute the analyte and internal standard with 2 x 1.5 mL of methanol or acetonitrile into a collection tube. Consider adding a small percentage of a weak base (e.g., ammonium hydroxide) to the elution solvent to facilitate the elution of sulfonamides.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 500 µL) of the mobile phase used for LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from a Biological Matrix (e.g., Plasma)

  • Sample Pre-treatment:

    • To 1 mL of plasma, add the appropriate volume of this compound internal standard solution.

    • Add 1 mL of a buffer to adjust the pH to a neutral or slightly acidic range to facilitate protein precipitation.

  • Protein Precipitation & Extraction:

    • Add 3 mL of acetonitrile or ethyl acetate.

    • Vortex vigorously for 1-2 minutes to precipitate proteins and extract the analyte.

    • Centrifuge at high speed (e.g., 4000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Phase Separation:

    • Carefully transfer the supernatant (organic layer) to a clean tube.

  • Second Extraction (Optional but Recommended):

    • Add another 2 mL of the extraction solvent to the protein pellet, vortex, and centrifuge again.

    • Combine the second supernatant with the first.

  • Evaporation and Reconstitution:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 500 µL) of the mobile phase for LC-MS analysis.

Visualizations

SPE_Workflow cluster_0 SPE Workflow for this compound start Start: Aqueous Sample + this compound pretreatment 1. Pre-treatment (Adjust pH to 3-4) start->pretreatment loading 4. Sample Loading (1-2 mL/min) pretreatment->loading conditioning 2. Cartridge Conditioning (Methanol) equilibration 3. Equilibration (pH-adjusted Water) conditioning->equilibration equilibration->loading wash 5. Washing (Water / 5% Methanol) loading->wash elution 6. Elution (Methanol or Acetonitrile) wash->elution evaporation 7. Evaporation & Reconstitution elution->evaporation analysis LC-MS Analysis evaporation->analysis

Caption: A typical Solid-Phase Extraction (SPE) workflow for this compound.

Troubleshooting_Low_Recovery cluster_1 Troubleshooting Low SPE Recovery start Low Recovery of this compound check_fractions Analyze Load, Wash, & Elute Fractions start->check_fractions in_load Analyte in Load Fraction? check_fractions->in_load Where is the analyte? in_wash Analyte in Wash Fraction? in_load->in_wash No cause_load Potential Causes: - Incorrect pH (too high) - Sample solvent too strong - Wrong sorbent - High flow rate in_load->cause_load Yes retained Analyte Retained on Cartridge in_wash->retained No cause_wash Potential Causes: - Wash solvent too strong - Incorrect wash pH in_wash->cause_wash Yes cause_retained Potential Causes: - Elution solvent too weak - Insufficient elution volume - Incorrect elution pH retained->cause_retained Yes

Caption: Decision tree for troubleshooting low SPE recovery of this compound.

References

assessing long-term stability of Sulfameter-d4 stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for assessing and ensuring the long-term stability of Sulfameter-d4 stock solutions.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: this compound is highly soluble in DMSO, which is the recommended solvent for preparing stock solutions.[1][2] For example, a concentration of 60 mg/mL can be achieved in DMSO; sonication may be required to ensure complete dissolution.[1] It is poorly soluble in ethanol and water.[1]

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For long-term stability, this compound stock solutions should be stored at -80°C. Under these conditions, the solution is expected to be stable for up to one year.[1] For short-term storage, 2-8°C may be acceptable, but stability should be verified. Always protect the solution from light, as sulfonamides can be light-sensitive.

Q3: How long can I store the powdered (neat) form of this compound?

A3: The powdered form of this compound is stable for up to three years when stored at -20°C.[1] It should be kept in a tightly sealed container in a dry, well-ventilated place.

Q4: My frozen stock solution has been through a freeze-thaw cycle. Is it still viable?

Q5: What are the potential degradation pathways for this compound?

A5: Sulfonamides like Sulfameter can degrade through several pathways, including photodegradation (degradation upon exposure to light) and hydrolysis (reaction with water).[3][4] Stress testing under conditions of heat, light, and varying pH can help identify the specific degradation products and pathways for your experimental setup.[5] Common degradation reactions for sulfonamides can involve hydroxylation, fragmentation of the molecule, or cleavage of the sulfonamide bond.[4][6]

Troubleshooting Guide

Issue: I am seeing unexpected peaks in my analytical results (e.g., LC-MS).

  • Possible Cause: This could indicate degradation of the this compound. The additional peaks may correspond to degradation products.

  • Solution:

    • Confirm the identity of the primary this compound peak using a fresh or certified reference standard.

    • Review the storage history of your stock solution. Was it exposed to light, elevated temperatures, or multiple freeze-thaw cycles?

    • Perform stress testing (as outlined in the experimental protocol below) on a fresh stock solution to identify potential degradation products, which can help confirm if the unexpected peaks are related to instability.

Issue: The concentration of my working solutions is inconsistent.

  • Possible Cause 1: The stock solution may not have been fully dissolved or mixed before aliquoting or dilution.

  • Solution 1: Ensure the stock solution is brought to room temperature and vortexed thoroughly before making dilutions. If preparing a new stock, sonication is recommended to aid dissolution in DMSO.[1]

  • Possible Cause 2: The analyte is degrading in the dilution solvent or under the experimental conditions.

  • Solution 2: Assess the stability of this compound in your specific diluent and at the working temperature. A short-term stability study, analyzing the concentration of a working solution over several hours or days, can determine if degradation is occurring.

Data Presentation

Table 1: Recommended Storage Conditions and Solubility

FormSolventStorage TemperatureMaximum Storage PeriodSolubility
Powder (Neat)N/A-20°C3 years[1]N/A
Stock SolutionDMSO-80°C1 year[1]60 mg/mL[1]
Stock SolutionEthanolNot RecommendedNot Recommended< 1 mg/mL (insoluble or slightly soluble)[1]
Stock SolutionWaterNot RecommendedNot Recommended< 1 mg/mL (insoluble or slightly soluble)[1]

Experimental Protocols

Protocol: Long-Term Stability Assessment of this compound in DMSO

This protocol outlines a method to assess the stability of a this compound stock solution over time at various storage temperatures.

1. Objective: To determine the long-term stability of a 10 mg/mL this compound stock solution in DMSO when stored at -80°C, -20°C, and 4°C over a 12-month period.

2. Materials:

  • This compound (powder)

  • Anhydrous DMSO (spectroscopic grade or higher)

  • Calibrated analytical balance

  • Volumetric flasks

  • Pipettes

  • Amber, screw-cap cryovials

  • HPLC or UPLC system with a UV or Mass Spectrometry (MS) detector

3. Stock Solution Preparation:

  • Accurately weigh the required amount of this compound powder to prepare a 10 mg/mL solution.

  • Quantitatively transfer the powder to a volumetric flask.

  • Add approximately 80% of the final volume of DMSO.

  • Vortex and sonicate the solution for 15 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature, then add DMSO to the final volume. Mix thoroughly.

  • This is your Time 0 (T=0) sample.

4. Sample Aliquoting and Storage:

  • Immediately aliquot the stock solution into the amber cryovials (e.g., 100 µL per vial).

  • Prepare a sufficient number of aliquots for all time points and storage conditions.

  • Place the designated vials into storage at -80°C, -20°C, and 4°C.

5. Time Points for Analysis:

  • T=0 (initial analysis)

  • 1 month

  • 3 months

  • 6 months

  • 9 months

  • 12 months

6. Analytical Method:

  • At each time point, retrieve one aliquot from each storage condition.

  • Allow the vials to thaw completely and equilibrate to room temperature. Vortex gently before analysis.

  • Prepare a fresh calibration curve using a newly prepared standard solution of this compound.

  • Analyze the stored samples and the fresh standard using a validated, stability-indicating HPLC-UV or LC-MS method. The method should be capable of separating the parent this compound peak from any potential degradants.

  • Calculate the concentration of this compound in the stored samples relative to the T=0 sample and the freshly prepared standard.

7. Acceptance Criteria: The stock solution is considered stable if the concentration remains within ±10% of the initial (T=0) concentration, and no significant degradation peaks are observed.

Mandatory Visualization

Stability_Assessment_Workflow Workflow for this compound Stock Solution Stability Assessment cluster_storage 4. Store Aliquots prep 1. Prepare 10 mg/mL Stock Solution in DMSO t0 2. Analyze Time 0 (T=0) Sample via LC-MS prep->t0 Initial QC aliquot 3. Aliquot Solution into Amber Cryovials t0->aliquot storage1 -80°C aliquot->storage1 Distribute storage2 -20°C aliquot->storage2 Distribute storage3 4°C aliquot->storage3 Distribute analysis 5. At Each Time Point (1, 3, 6, 9, 12 months) Thaw and Analyze Samples storage1->analysis storage2->analysis storage3->analysis compare 6. Compare Results to T=0 and Fresh Standard analysis->compare report 7. Generate Stability Report compare->report

Caption: Experimental workflow for assessing the long-term stability of this compound.

References

Sulfameter-d4 Technical Support Center: Ensuring Isotopic Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sulfameter-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on checking for and preventing Hydrogen-Deuterium (H/D) exchange in your experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the isotopic integrity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where are the deuterium labels located?

This compound is the deuterated analog of Sulfameter, a long-acting sulfonamide antibiotic. The four deuterium atoms are located on the phenyl ring, as indicated by its chemical name: 4-amino-N-(5-methoxy-2-pyrimidinyl)benzene-2,3,5,6-d4-sulfonamide.[1]

Q2: What is Hydrogen-Deuterium (H/D) exchange and why is it a concern for this compound?

H/D exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment (e.g., solvent), or vice versa.[2] For this compound, this can lead to the loss of its isotopic purity, which is critical for its use as an internal standard in quantitative analysis by mass spectrometry or for pharmacokinetic studies where the deuterium labeling is used to differentiate it from the unlabeled drug.

Q3: Which protons in this compound are susceptible to exchange?

In this compound, the deuterium atoms on the aromatic ring are generally stable under neutral conditions. However, the amine (-NH2) and sulfonamide (-NH-) protons are readily exchangeable with protons from the solvent (e.g., water, methanol). While the deuteriums on the aromatic ring are more robust, they can be at risk of exchange under certain conditions such as strongly acidic or basic pH, elevated temperatures, or in the presence of certain catalysts.[2][3]

Q4: Under what conditions is H/D exchange most likely to occur?

H/D exchange is significantly influenced by the following factors:

  • pH: Both acidic and basic conditions can catalyze H/D exchange.[2][3] For amide protons in proteins, the minimum exchange rate is observed around pH 2.6.[2] While the C-D bonds on the aromatic ring are more stable, extreme pH values should be avoided.

  • Temperature: Higher temperatures increase the rate of H/D exchange.[4]

  • Solvent: Protic solvents (e.g., water, methanol, ethanol) can act as a source of protons and facilitate exchange. The use of aprotic solvents (e.g., acetonitrile, DMSO) is generally preferred where possible.

  • Catalysts: Certain metal catalysts can promote H/D exchange on aromatic rings.[5][6]

Q5: How can I check for H/D exchange in my this compound sample?

You can monitor the isotopic purity of this compound using the following analytical techniques:

  • Mass Spectrometry (MS): By analyzing the mass spectrum of your sample, you can detect any decrease in the abundance of the deuterated species (m/z) and the appearance of partially or fully protiated species.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to detect the appearance of proton signals in the aromatic region where deuteriums are expected. 2H NMR can be used to monitor the disappearance of the deuterium signal.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of deuterium label observed in Mass Spectrometry data (lower m/z peaks appear). H/D exchange during sample preparation or storage. - Prepare solutions in aprotic or deuterated solvents.- Adjust the pH of aqueous solutions to a neutral range (pH 6-8) if possible.- Store samples at low temperatures (e.g., -20°C or -80°C).- Minimize the time samples are kept in protic solvents at room temperature.
Unexpected proton signals in the aromatic region of the 1H NMR spectrum. Back-exchange of deuterium to protium on the aromatic ring. - Review the experimental conditions. Avoid strongly acidic or basic conditions and high temperatures.- If the experiment allows, use deuterated solvents to minimize the proton source.- For long-term experiments, periodically check the isotopic purity.
Inconsistent quantitative results when using this compound as an internal standard. Variable H/D exchange between samples and standards. - Ensure that samples and standards are prepared and analyzed under identical conditions (pH, solvent, temperature, and time).- Prepare fresh standards and samples for each analytical run to minimize the effect of exchange over time.

Experimental Protocols

Protocol 1: Monitoring H/D Exchange using Mass Spectrometry

This protocol outlines a general method for assessing the stability of this compound in a given solvent system over time.

Objective: To quantify the extent of H/D exchange of this compound in a specific solvent at a defined temperature and pH.

Materials:

  • This compound

  • Solvent of interest (e.g., water, methanol, acetonitrile)

  • Buffers for pH adjustment (if using aqueous solutions)

  • High-resolution mass spectrometer (e.g., LC-MS/MS)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL). If using an aqueous solution, adjust the pH to the desired value using a suitable buffer.

  • Incubation: Aliquot the solution into several vials and incubate them at the desired temperature.

  • Time Points: At specified time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from one of the vials.

  • Quenching (for aqueous samples): If the exchange is rapid, it may be necessary to "quench" the reaction by rapidly lowering the pH to ~2.5 and freezing the sample at -80°C.[2] This minimizes further exchange during the analysis.

  • LC-MS Analysis: Inject the samples onto the LC-MS system.

  • Data Analysis:

    • Acquire the mass spectra for each time point.

    • Determine the relative abundance of the fully deuterated this compound (M+4) and any species that have undergone H/D exchange (M+3, M+2, M+1, M+0).

    • Calculate the percentage of deuterium remaining at each time point.

Data Presentation:

Time (hours)Temperature (°C)pH% Deuterium Retention (M+4)% H/D Exchange (M+3, M+2, M+1, M+0)
0257.099.50.5
1257.099.40.6
4257.099.20.8
8257.099.01.0
24257.098.51.5

(Note: The data in this table is hypothetical and for illustrative purposes only.)

Protocol 2: Preventing H/D Exchange During Sample Handling

Objective: To provide a workflow for handling this compound to minimize the risk of H/D exchange.

Workflow:

G cluster_prep Sample Preparation cluster_storage Storage cluster_analysis Analysis A Weigh this compound B Dissolve in aprotic solvent (e.g., Acetonitrile, DMSO) if possible A->B C If aqueous solution is required, use D2O-based buffer or adjust pH to neutral (6-8) A->C D Store stock solutions at -20°C or -80°C B->D C->D E Minimize freeze-thaw cycles D->E F Prepare working solutions fresh E->F G Minimize time at room temperature, especially in protic solvents F->G H Analyze samples promptly G->H

Caption: Workflow for minimizing H/D exchange in this compound.

Signaling Pathways and Logical Relationships

The stability of the deuterium labels on this compound is governed by several interconnected factors. The following diagram illustrates the logical relationship between experimental conditions and the risk of H/D exchange.

G cluster_conditions Experimental Conditions cluster_risk Risk Assessment cluster_outcome Outcome pH pH (Acidic or Basic) Risk Increased Risk of H/D Exchange pH->Risk Temp Temperature (Elevated) Temp->Risk Solvent Solvent (Protic) Solvent->Risk Catalyst Catalyst (e.g., Metals) Catalyst->Risk Outcome Loss of Isotopic Purity Risk->Outcome

Caption: Factors influencing the risk of H/D exchange for this compound.

References

resolving isobaric interferences in Sulfameter-d4 analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for resolving isobaric interferences in Sulfameter-d4 analysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during LC-MS/MS experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using this compound in our analysis?

A1: this compound is a stable isotope-labeled (SIL) version of Sulfameter. It is used as an internal standard (IS) in quantitative mass spectrometry assays.[1] Because it is chemically almost identical to the analyte (Sulfameter), it is expected to behave similarly during sample preparation, chromatography, and ionization.[2] This allows for the correction of variability in the analytical process, such as extraction recovery and matrix effects, leading to more accurate and precise quantification of Sulfameter.[1]

Q2: We are observing a signal in our this compound channel even when only the unlabeled Sulfameter is injected. What could be the cause of this interference?

A2: This phenomenon is likely due to "cross-signal contribution" or "isotopic cross-talk".[3][4][5] It occurs when the naturally occurring isotopes of the unlabeled Sulfameter (the analyte) contribute to the signal of the deuterated internal standard.[4][6] Molecules with a higher molecular weight and those containing elements like sulfur have a greater natural abundance of heavier isotopes (e.g., ¹³C, ³⁴S).[4][7] This can cause the analyte's isotopic peaks (M+1, M+2, etc.) to overlap with the mass-to-charge ratio (m/z) of the deuterated internal standard, especially when the deuterium labeling is low (e.g., d4).[3][6]

Q3: Can the use of a deuterated internal standard like this compound always correct for matrix effects?

A3: Not always. While SIL internal standards are the preferred choice for correcting matrix effects, a phenomenon known as "differential matrix effects" can occur.[8] This is particularly problematic when there is a slight chromatographic separation between the analyte and the deuterated internal standard due to the deuterium isotope effect.[8][9] If the analyte and internal standard elute at slightly different times, they may experience different degrees of ion suppression or enhancement from co-eluting matrix components, leading to inaccurate quantification.[8][9] Complete co-elution is crucial for effective compensation of matrix effects.[9]

Q4: Our calibration curve for Sulfameter is non-linear at higher concentrations. Could this be related to the internal standard?

A4: Yes, non-linearity, particularly a curve that flattens at the upper end, can be a result of isotopic cross-talk from the analyte to the internal standard.[4][7] As the concentration of the unlabeled analyte increases, the contribution of its natural isotopes to the internal standard's signal becomes more significant.[4][6] This artificially inflates the internal standard's response at high analyte concentrations, leading to a decreased analyte/IS ratio and a non-linear calibration curve.[7]

Troubleshooting Guides

Problem 1: Inaccurate quantification and poor precision, especially in complex matrices.
  • Possible Cause: Differential matrix effects due to chromatographic separation of Sulfameter and this compound.

  • Troubleshooting Steps:

    • Assess Co-elution: Carefully examine the chromatograms of the analyte and the internal standard. A slight shift in retention time for the deuterated standard is common.[8][9]

    • Modify Chromatography: Adjust the chromatographic conditions to achieve complete co-elution. This may involve:

      • Using a column with slightly lower resolution.[9]

      • Modifying the mobile phase composition or gradient profile.

    • Improve Sample Preparation: Enhance the sample clean-up procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation.

  • Experimental Protocol: Verifying Co-elution and Matrix Effects

    • Prepare two sets of samples: one in a clean solvent (e.g., methanol/water) and another in the biological matrix extract.

    • Spike both sets with a mid-range concentration of Sulfameter and a constant concentration of this compound.

    • Inject and overlay the chromatograms for the analyte and internal standard from both the clean solvent and the matrix.

    • Observation: A significant shift in the analyte-to-internal standard area ratio between the clean and matrix samples indicates a differential matrix effect. A visible separation in retention times confirms a lack of co-elution.

Problem 2: Non-linear calibration curve and overestimation of low concentration samples.
  • Possible Cause: Cross-signal contribution from unlabeled Sulfameter to the this compound channel.

  • Troubleshooting Steps:

    • Confirm Cross-Talk: Inject a high concentration standard of unlabeled Sulfameter without any internal standard. Monitor the MRM transition for this compound. A detectable peak confirms the interference.

    • Optimize Internal Standard Concentration: Ensure the concentration of the internal standard is appropriate. A very low IS concentration can make the relative contribution from the analyte's isotopes more significant.[6]

    • Alternative MRM Transition: If possible, select a different, less abundant product ion for the internal standard that has minimal or no contribution from the analyte's isotopes.[7]

    • Use a Non-Linear Calibration Model: If the interference cannot be eliminated, a non-linear regression model (e.g., quadratic fit) that accurately describes the relationship may be used.[4] However, the source of the non-linearity should be understood and documented.

  • Data Presentation: Quantifying Cross-Signal Contribution

Analyte Concentration (ng/mL)Analyte (Sulfameter) Response (Area)IS (this compound) Channel Response (no IS added)% Cross-Contribution
1050,0001000.2%
100500,0001,1000.22%
10005,000,00015,0000.3%
500025,000,000125,0000.5%

% Cross-Contribution = (IS channel response / Analyte response) * 100

Visual Guides

Workflow for Investigating Isobaric Interference

cluster_0 Start: Inaccurate Results cluster_1 Step 1: Chromatographic Evaluation cluster_2 Step 2: Interference Check cluster_3 Step 3: Resolution start Observe Inaccurate or Imprecise Results check_elution Overlay Analyte and IS Chromatograms start->check_elution decision_elution Complete Co-elution? check_elution->decision_elution check_crosstalk Inject High Conc. Analyte Alone Monitor IS Channel decision_elution->check_crosstalk Yes modify_lc Modify LC Method for Co-elution decision_elution->modify_lc No decision_crosstalk Signal in IS Channel? check_crosstalk->decision_crosstalk alt_mrm Select Alternative IS Transition decision_crosstalk->alt_mrm Yes end_node Accurate & Precise Results decision_crosstalk->end_node No improve_cleanup Enhance Sample Cleanup modify_lc->improve_cleanup improve_cleanup->check_elution nonlinear_fit Use Non-Linear Curve Fit alt_mrm->nonlinear_fit nonlinear_fit->end_node

Caption: Troubleshooting workflow for this compound isobaric interference.

Logical Relationship of Interference Sources

A Inaccurate Quantification B Isobaric Interference Issues A->B C Differential Matrix Effects B->C D Isotopic Cross-Talk B->D E Analyte & IS Chromatographic Separation C->E F Natural Isotope Abundance of Analyte D->F

Caption: Root causes of isobaric interference in SIL IS analysis.

References

Technical Support Center: Trace Level Detection of Sulfameter using d4-Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method optimization of trace level detection of Sulfameter using a deuterated (d4) internal standard (IS).

Frequently Asked Questions (FAQs)

Q1: Why use a d4-labeled internal standard for Sulfameter analysis?

A stable isotope-labeled internal standard (SIL-IS) like Sulfameter-d4 is considered the gold standard in quantitative mass spectrometry. Because it is chemically identical to the analyte, it co-elutes chromatographically and experiences similar ionization effects and matrix suppression or enhancement. This allows for more accurate and precise quantification by correcting for variations during sample preparation and analysis. While highly effective, it's important to be aware that deuterated standards can sometimes exhibit slight retention time shifts or different recoveries compared to the native analyte.[1]

Q2: What are the optimal precursor and product ions for Sulfameter and this compound in MRM mode?

For Sulfameter, a common protonated precursor ion [M+H]⁺ is m/z 281.1. A common product ion for quantification is m/z 156.1, corresponding to the sulfanilamide core structure. For this compound, the precursor ion would be m/z 285.1. Assuming the deuterium labels are on the phenyl ring of the sulfanilamide moiety, a likely product ion would be m/z 160.1. It is crucial to optimize collision energies for each transition to achieve the best sensitivity.

Q3: What are typical validation parameters I should expect for this method?

The performance of the method will depend on the specific matrix and instrumentation. However, for a validated LC-MS/MS method for sulfonamides at trace levels, you can expect the following performance characteristics:

ParameterExpected Value
Limit of Detection (LOD) 0.01 - 1 ng/mL
Limit of Quantification (LOQ) 0.05 - 5 ng/mL
Linearity (R²) > 0.995
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%

Experimental Protocol: Sulfameter Detection in Human Plasma

This protocol describes a method for the extraction and analysis of Sulfameter from human plasma using this compound as an internal standard.

Sample Preparation (Solid-Phase Extraction - SPE)
  • Pre-treatment: To 500 µL of human plasma, add 50 µL of the this compound internal standard working solution (e.g., at 100 ng/mL). Vortex for 10 seconds. Add 1 mL of 2% formic acid in water and vortex for another 10 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 2 mL of methanol followed by 2 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 2% formic acid in water, followed by 2 mL of methanol.

  • Elution: Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Conditions
  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0.0 10
    3.0 90
    3.1 10

    | 5.0 | 10 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Agilent 6470 Triple Quadrupole or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (V)
    Sulfameter 281.1 156.1 50 15

    | this compound | 285.1 | 160.1 | 50 | 15 |

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of Sulfameter using a d4 internal standard.

Troubleshooting workflow for Sulfameter analysis.
Detailed Troubleshooting Steps

Issue Potential Cause Recommended Action
No or Low Signal for Both Analyte and IS Ion source contamination or incorrect settings.Clean the ion source, capillary, and sample cone. Verify source parameters like gas flow and temperature.
Clogged LC or MS sample path.Perform system flushes and check for pressure increases. Inspect tubing and fittings for blockages.
Variable Internal Standard (IS) Response Inconsistent IS addition.Ensure accurate and precise pipetting of the IS solution into all samples, standards, and QCs.
IS degradation.Prepare fresh IS working solutions daily. Check the stability of the stock solution.
Low Analyte Signal, Good IS Signal Poor extraction recovery of the analyte.Optimize the SPE procedure. Experiment with different wash and elution solvents.
Severe matrix-induced ion suppression.Evaluate matrix effects by comparing the response of a post-extraction spiked sample to a neat standard. If suppression is high, improve sample cleanup or adjust chromatographic separation.
Peak Tailing or Splitting Column degradation or contamination.Back-flush the column or replace it if necessary. Use a guard column to protect the analytical column.
Inappropriate injection solvent.Ensure the reconstitution solvent is weaker than the initial mobile phase to avoid peak distortion.
Retention Time Shift Changes in mobile phase composition or pH.Prepare fresh mobile phases daily. Ensure accurate pH adjustment.
Column aging.Monitor retention times with QC samples. A consistent drift may indicate the need for a new column.
Analyte and IS Do Not Co-elute Deuterium isotope effect.While usually minor, a slight separation can occur. Adjust the LC gradient to ensure the peaks are as close as possible to experience the same matrix effects.

Experimental Workflow Visualization

experimental_workflow cluster_spe SPE Steps start Start: Plasma Sample add_is Add this compound IS & Acidify start->add_is spe Solid-Phase Extraction (SPE) add_is->spe condition Condition Cartridge (Methanol, Water) load Load Sample condition->load wash Wash Cartridge (Acidified Water, Methanol) load->wash elute Elute Analytes (Ammoniated Methanol) wash->elute dry_reconstitute Evaporate & Reconstitute in Mobile Phase elute->dry_reconstitute lc_ms_analysis LC-MS/MS Analysis (MRM Mode) dry_reconstitute->lc_ms_analysis data_processing Data Processing & Quantification lc_ms_analysis->data_processing

Workflow for Sulfameter analysis in plasma.

References

Navigating the Labyrinth of Custom Synthesis: A Technical Guide to Sulfameter-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the custom synthesis and purification of isotopically labeled compounds like Sulfameter-d4 present a unique set of challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work, ensuring a smoother path from synthesis to purified product.

The synthesis of this compound, a deuterated analog of the long-acting sulfonamide antibacterial agent, is a multi-step process fraught with potential pitfalls. From incomplete deuteration to purification hurdles, researchers must navigate a complex experimental landscape. This guide offers detailed methodologies, troubleshooting advice, and quantitative data to support these endeavors.

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Low Deuterium Incorporation - Incomplete H/D exchange. - Insufficient reaction time or temperature. - Use of protic solvents that can back-exchange.- Increase the number of D₂O washes or use a stronger deuterating agent. - Optimize reaction time and temperature for the deuteration step. - Ensure all solvents and reagents are anhydrous and deuterated where appropriate.
Low Yield of this compound - Incomplete reaction in the sulfonylation step. - Side reactions, such as polysulfonylation. - Loss of product during workup and purification.- Ensure equimolar amounts of reactants or a slight excess of the sulfonyl chloride. - Control reaction temperature to minimize side product formation. - Optimize extraction and recrystallization procedures to minimize product loss.
Presence of Impurities - Unreacted starting materials (4-aminobenzenesulfonamide-d4 or 2-amino-5-methoxypyrimidine). - Di-sulfonylation product. - Residual solvents.- Monitor reaction progress by TLC or HPLC to ensure complete consumption of starting materials. - Use the correct stoichiometry to avoid excess reagents. - Employ appropriate purification techniques like recrystallization or column chromatography. Ensure final product is thoroughly dried under vacuum.
Difficulty in Purification/Crystallization - Presence of oily impurities. - Incorrect choice of solvent for recrystallization. - Product is too soluble in the chosen solvent.- Wash the crude product with a non-polar solvent to remove oily impurities. - Screen a variety of solvents or solvent mixtures for recrystallization. - Cool the recrystallization mixture slowly and scratch the flask to induce crystallization. If necessary, use an anti-solvent.
Inconsistent HPLC Results - Improper column selection. - Mobile phase composition not optimized. - Sample degradation.- Use a C18 column for reversed-phase chromatography. - Adjust the mobile phase composition (e.g., acetonitrile/water ratio, pH) to achieve optimal separation. - Ensure samples are fresh and stored properly before analysis.

Frequently Asked Questions (FAQs)

Synthesis

  • Q1: What is a common method for the deuteration of the aniline ring in the precursor to this compound? A common and cost-effective method is acid-catalyzed hydrogen-deuterium exchange. This involves treating the aniline precursor with a deuterium source like D₂O in the presence of a strong acid catalyst such as HCl or H₂SO₄.[1][2][3]

  • Q2: What are the critical parameters to control during the sulfonylation reaction to form the S-N bond? The critical parameters include reaction temperature, stoichiometry of the reactants, and the choice of base. The reaction should be carried out at a controlled temperature to prevent side reactions. Using a suitable base, such as pyridine, is crucial to neutralize the HCl generated during the reaction.

Purification

  • Q3: What is the recommended method for purifying crude this compound? Recrystallization is a common and effective method for purifying solid organic compounds like this compound. The choice of solvent is critical for successful recrystallization.

  • Q4: Which solvents are suitable for the recrystallization of this compound? Based on the purification of similar sulfonamides, alcohols such as ethanol or isopropanol, or aqueous mixtures of these alcohols, are good starting points for solvent screening.

Analysis and Quality Control

  • Q5: How can the purity of this compound be accurately determined? High-Performance Liquid Chromatography (HPLC) is a widely used and accurate method for determining the purity of pharmaceutical compounds. A reversed-phase C18 column with a suitable mobile phase, such as a mixture of acetonitrile and water with a pH modifier, is typically employed.[4][5][6][7][8]

  • Q6: What are the expected impurities in the final product? Potential impurities include unreacted starting materials (deuterated 4-aminobenzenesulfonamide and 2-amino-5-methoxypyrimidine), by-products from side reactions (e.g., di-sulfonylation product), and residual solvents from the synthesis and purification steps.

Experimental Protocols

Synthesis of 4-Aminobenzenesulfonamide-d4 (Precursor)

A plausible method for the deuteration of 4-aminobenzenesulfonamide involves acid-catalyzed exchange with deuterium oxide.

  • Dissolution: Dissolve 4-aminobenzenesulfonamide in a minimal amount of a suitable organic solvent that is miscible with water (e.g., dioxane).

  • Deuteration: Add a significant excess of D₂O and a catalytic amount of concentrated HCl.

  • Heating: Heat the mixture under reflux for an extended period (e.g., 24-48 hours) to facilitate H/D exchange on the aromatic ring.

  • Workup: Cool the reaction mixture and neutralize the acid with a base (e.g., NaHCO₃).

  • Extraction: Extract the deuterated product with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Evaporation: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and evaporate the solvent to obtain the crude 4-aminobenzenesulfonamide-d4.

Synthesis of this compound

This protocol is based on the general synthesis of sulfonamides.

  • Activation: Convert 4-aminobenzenesulfonamide-d4 to its corresponding sulfonyl chloride by reacting it with chlorosulfonic acid. This step should be performed with caution due to the corrosive nature of the reagent.

  • Coupling: In a separate flask, dissolve 2-amino-5-methoxypyrimidine in a suitable solvent like pyridine.

  • Reaction: Slowly add the freshly prepared 4-aminobenzenesulfonyl-d4 chloride to the solution of 2-amino-5-methoxypyrimidine at a controlled temperature (e.g., 0-5 °C).

  • Stirring: Allow the reaction mixture to stir at room temperature until the reaction is complete (monitor by TLC or HPLC).

  • Workup: Pour the reaction mixture into ice-water to precipitate the crude this compound.

  • Filtration and Washing: Collect the precipitate by filtration, wash with cold water, and then a small amount of a cold non-polar solvent (e.g., hexane) to remove non-polar impurities.

Purification by Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimum amount of a hot suitable solvent (e.g., ethanol or an ethanol/water mixture).

  • Decolorization: If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Hot Filtration: Filter the hot solution to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by filtration and wash with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Purity Analysis by HPLC
ParameterRecommended Condition
Column C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water (with 0.1% formic acid or a buffer)
Gradient Start with a lower percentage of acetonitrile and gradually increase.
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm or 270 nm)
Injection Volume 10-20 µL
Column Temperature 25-30 °C

Quantitative Data Summary

The following tables provide expected, though hypothetical, quantitative data for the synthesis and analysis of this compound. Actual results may vary depending on experimental conditions.

Table 1: Synthesis Yields

StepProductStarting MaterialExpected Yield (%)
14-Aminobenzenesulfonamide-d44-Aminobenzenesulfonamide80-90%
2This compound4-Aminobenzenesulfonamide-d460-75%
3Purified this compoundCrude this compound70-85% (after recrystallization)

Table 2: Purity and Analytical Data

ParameterSpecification
Purity (by HPLC) ≥ 98%
Deuterium Incorporation ≥ 98% (by Mass Spectrometry)
Melting Point To be determined (compare with non-deuterated standard)
Residual Solvents < 0.5% (by GC-HS)

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful synthesis. The following diagram illustrates the key stages in the custom synthesis and purification of this compound.

Sulfameter_d4_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control start 4-Aminobenzenesulfonamide deuteration Deuteration (D₂O, HCl) start->deuteration precursor 4-Aminobenzenesulfonamide-d4 deuteration->precursor activation Activation (Chlorosulfonic Acid) precursor->activation sulfonyl_chloride Sulfonyl Chloride-d4 activation->sulfonyl_chloride coupling Coupling with 2-Amino-5-methoxypyrimidine sulfonyl_chloride->coupling crude_product Crude this compound coupling->crude_product recrystallization Recrystallization crude_product->recrystallization filtration Filtration & Washing recrystallization->filtration drying Drying filtration->drying pure_product Purified this compound drying->pure_product hplc HPLC Purity pure_product->hplc ms Mass Spectrometry (Deuterium Incorporation) pure_product->ms nmr NMR Spectroscopy (Structure Confirmation) pure_product->nmr final_product Final Product hplc->final_product ms->final_product nmr->final_product

Caption: Experimental workflow for the custom synthesis, purification, and analysis of this compound.

References

Technical Support Center: Optimizing Sulfameter-d4 Ionization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Sulfameter-d4. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the ionization of this compound in liquid chromatography-mass spectrometry (LC-MS) applications.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound, with a focus on the impact of mobile phase additives.

Problem Potential Cause Recommended Solution
Low Signal Intensity / Poor Ionization Suboptimal mobile phase pH. Sulfonamides are amphoteric and their ionization is pH-dependent. For positive electrospray ionization (ESI+), an acidic mobile phase is generally required to protonate the molecule.Add a volatile acid to your mobile phase. Start with 0.1% formic acid. You can optimize the concentration (e.g., 0.05% to 0.2%) to find the best signal-to-noise ratio. Acetic acid is a weaker alternative that may also be effective.[1]
High concentration of mobile phase additives.While additives are necessary, high concentrations can lead to ion suppression. If using ammonium acetate or ammonium formate, keep the concentration low, typically in the range of 5-10 mM.[2]
Inappropriate mobile phase additive for the ionization mode.For positive ion mode, acidic additives like formic acid are preferred. For negative ion mode, a basic mobile phase using an additive like ammonium hydroxide might be more suitable, although this is less common for sulfonamides.
Poor Peak Shape (Tailing or Fronting) Secondary interactions with the stationary phase.The addition of a buffer like ammonium formate can improve peak shape by maintaining a consistent pH and ionic strength throughout the chromatographic run.[3][4]
Mobile phase pH is close to the pKa of this compound.Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa of the analyte to ensure it is in a single ionic form.
Inconsistent Retention Times Fluctuations in mobile phase pH.Use a buffered mobile phase, such as ammonium formate or ammonium acetate, to ensure a stable pH and reproducible retention times. Ensure the buffer is fully dissolved and the mobile phase is well-mixed.
Column degradation.Ensure the mobile phase pH is within the stable range for your column chemistry. Prolonged use of highly acidic or basic mobile phases can damage the stationary phase.
High Background Noise Contaminated solvents or additives.Use high-purity, LC-MS grade solvents and additives to minimize background noise.[5]
Non-volatile salts in the mobile phase.Avoid non-volatile buffers like phosphates, as they can precipitate in the mass spectrometer source and cause high background and instrument contamination.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best mobile phase additive for analyzing this compound in positive ion mode ESI-MS?

A1: Formic acid is the most commonly recommended additive for enhancing the positive ionization of sulfonamides like this compound. A concentration of 0.1% in both the aqueous and organic mobile phases is a good starting point. This acidic condition promotes the protonation of the sulfonamide molecule, leading to a strong [M+H]⁺ signal.[6]

Q2: Can I use ammonium acetate or ammonium formate for this compound analysis?

A2: Yes, ammonium acetate and ammonium formate are volatile buffers and are compatible with LC-MS. They are often used to control the pH of the mobile phase and can improve chromatographic peak shape.[7] However, they can also cause ion suppression at higher concentrations. If you are using these buffers, it is recommended to keep the concentration low (e.g., 5-10 mM) and you may still need a small amount of acid like formic acid to achieve optimal ionization.

Q3: How does the concentration of formic acid affect the ionization of this compound?

A3: The concentration of formic acid can have a significant impact on signal intensity. Generally, increasing the formic acid concentration from 0% to an optimal level (often around 0.1%) will increase the signal. However, excessively high concentrations can sometimes lead to ion suppression. It is advisable to perform a concentration optimization experiment (e.g., testing 0.05%, 0.1%, and 0.2% formic acid) to determine the best concentration for your specific instrument and conditions.

Q4: Should I be concerned about ion suppression with mobile phase additives?

A4: Yes, ion suppression is a common phenomenon in ESI-MS where components of the mobile phase or matrix compete with the analyte for ionization, leading to a decreased signal. Additives like trifluoroacetic acid (TFA) are known to cause significant ion suppression, especially in negative ion mode, and are generally avoided for quantitative LC-MS unless necessary for chromatographic resolution.[1][3] Volatile additives like formic acid and ammonium formate are less likely to cause severe suppression at typical concentrations.

Q5: Can the organic solvent in the mobile phase affect ionization?

A5: While the additive has a more direct role, the choice of organic solvent (e.g., acetonitrile vs. methanol) can also influence ionization efficiency. For some analytes, methanol has been observed to provide a better ESI response than acetonitrile.[8] It is important to use high-purity, LC-MS grade solvents to avoid contaminants that can interfere with ionization.

Data Presentation

The following tables provide an illustrative summary of the expected qualitative and quantitative impact of different mobile phase additives on this compound ionization. Note: The quantitative data is for illustrative purposes to demonstrate expected trends and may not represent actual experimental results.

Table 1: Qualitative Impact of Common Mobile Phase Additives on this compound Analysis

AdditiveTypical ConcentrationPrimary PurposeExpected Impact on ESI+ SignalPotential Side Effects
Formic Acid 0.05 - 0.2%Enhance positive ionizationStrong EnhancementCan suppress negative ionization
Acetic Acid 0.1 - 0.5%Enhance positive ionizationModerate EnhancementWeaker acid than formic acid
Ammonium Formate 5 - 20 mMpH buffering, improve peak shapeNeutral to Slight SuppressionCan cause ion suppression at high concentrations
Ammonium Acetate 5 - 20 mMpH buffering, improve peak shapeNeutral to Slight SuppressionCan cause ion suppression at high concentrations
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Ion-pairing, improve peak shapeSignificant SuppressionStrong ion suppression, instrument contamination

Table 2: Illustrative Quantitative Effect of Formic Acid Concentration on this compound Signal Intensity

Formic Acid Concentration (%)Relative Peak Area (Illustrative)Signal-to-Noise Ratio (S/N) (Illustrative)
0.0010,00050
0.0585,000450
0.10 150,000 800
0.20135,000720

Table 3: Illustrative Comparison of Mobile Phase Additives on this compound Signal Intensity

Mobile Phase CompositionRelative Peak Area (Illustrative)Peak Asymmetry (Illustrative)
Water/Acetonitrile25,0001.8
Water/Acetonitrile + 0.1% Formic Acid150,0001.2
Water/Acetonitrile + 10mM Ammonium Acetate95,0001.1
Water/Acetonitrile + 10mM Ammonium Formate + 0.1% Formic Acid140,0001.0

Experimental Protocols

General Protocol for LC-MS/MS Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound using liquid chromatography-tandem mass spectrometry. Optimization of specific parameters may be required for different sample matrices and instrumentation.

1. Standard Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Perform serial dilutions of the stock solution to create a series of calibration standards in the desired concentration range. The dilution solvent should ideally match the initial mobile phase composition.

2. Sample Preparation:

  • For simple matrices (e.g., water), a dilute-and-shoot approach may be sufficient.

  • For complex matrices (e.g., plasma, tissue), a sample extraction method such as protein precipitation followed by solid-phase extraction (SPE) is recommended to remove interfering substances.

3. LC-MS/MS System and Conditions:

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for sulfonamide analysis.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient: Develop a suitable gradient to achieve good separation of this compound from any other analytes or matrix components.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min for a 2.1 mm ID column).

  • Column Temperature: Typically maintained between 25-40 °C.

  • Injection Volume: 1-10 µL.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) capable of multiple reaction monitoring (MRM).

  • Ionization Source: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Optimize the precursor ion (Q1) to product ion (Q3) transitions for this compound.

4. Data Acquisition and Analysis:

  • Acquire data in MRM mode.

  • Integrate the peak areas of the this compound calibration standards and samples.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing std_prep Standard Preparation lc_separation LC Separation (C18 Column, Gradient Elution) std_prep->lc_separation sample_prep Sample Preparation (e.g., SPE) sample_prep->lc_separation esi_source ESI Source (Positive Ionization) lc_separation->esi_source Eluent ms_analysis Tandem MS Analysis (MRM) esi_source->ms_analysis Ions data_acq Data Acquisition ms_analysis->data_acq quant Quantification data_acq->quant

Caption: Experimental workflow for this compound analysis.

ionization_pathway cluster_acidic Acidic Mobile Phase (e.g., + 0.1% Formic Acid) cluster_neutral Neutral Mobile Phase cluster_basic Basic Mobile Phase sulfameter_acid This compound (Protonated) ms_positive MS Signal (Positive Mode) sulfameter_acid->ms_positive Favorable for ESI+ h_plus H⁺ h_plus->sulfameter_acid Protonation sulfameter_neutral_acid This compound (Neutral) sulfameter_neutral_acid->h_plus sulfameter_neutral This compound (Zwitterionic/Neutral) sulfameter_basic This compound (Deprotonated) ms_negative MS Signal (Negative Mode) sulfameter_basic->ms_negative Favorable for ESI- oh_minus OH⁻ sulfameter_neutral_basic This compound (Neutral) oh_minus->sulfameter_neutral_basic sulfameter_neutral_basic->sulfameter_basic Deprotonation

Caption: Impact of mobile phase pH on this compound ionization state.

References

Validation & Comparative

The Superior Accuracy of ¹³C-Labeled Internal Standards in Quantitative Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest level of accuracy in quantitative mass spectrometry, the choice of internal standard is paramount. While deuterated standards like Sulfameter-d4 have been traditionally employed, a growing body of evidence demonstrates the superior performance of ¹³C-labeled internal standards in mitigating analytical variability and ensuring data integrity. This guide provides an objective comparison, supported by experimental principles, to illustrate the advantages of ¹³C-labeling for achieving more accurate and reliable quantitative results.

Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), primarily because they closely mimic the analyte of interest.[1] However, the specific isotope used for labeling—deuterium (²H or D) versus carbon-13 (¹³C)—can have a significant impact on analytical accuracy. While both are considered SILs, their physicochemical properties differ enough to influence chromatographic behavior and, consequently, the reliability of quantification.[2][3]

The Isotope Effect: Why ¹³C-Labeled Standards Excel

The primary advantage of ¹³C-labeled internal standards lies in their identical chromatographic behavior to the unlabeled analyte.[4][5][6][7] In contrast, deuterated compounds often exhibit a chromatographic shift, eluting slightly earlier than their non-deuterated counterparts during reverse-phase chromatography.[8][9] This phenomenon, known as the "isotope effect," is due to the small differences in physicochemical properties between hydrogen and deuterium.[2]

This chromatographic separation between the analyte and a deuterated internal standard can lead to inaccurate quantification, especially in the presence of matrix effects.[9] Matrix effects, which are the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, can vary across a single chromatographic peak.[10] If the internal standard does not perfectly co-elute with the analyte, it will not experience the same degree of ion suppression or enhancement, leading to a skewed analyte-to-internal standard ratio and compromised accuracy.[3][9] One study demonstrated that an imperfect match in retention time between an analyte and its deuterated internal standard can result in quantitative errors as high as 40%.[9]

¹³C-labeled internal standards, being chemically and physically more similar to the native analyte, co-elute perfectly, ensuring that both the analyte and the internal standard are subjected to the exact same matrix effects at the point of elution.[4][5][7] This co-elution is critical for effectively normalizing variations in ionization efficiency and achieving the most accurate and precise results.[4]

Quantitative Data Comparison: Deuterated vs. ¹³C-Labeled Internal Standards

Performance MetricDeuterated Internal Standard (e.g., Analyte-dₓ)¹³C-Labeled Internal Standard (e.g., ¹³Cₓ-Analyte)Rationale for Difference
Chromatographic Retention Time Often shows a slight shift (elutes earlier) compared to the analyte.Co-elutes perfectly with the analyte.[4][5][7]The "isotope effect" is more pronounced with deuterium labeling, altering the physicochemical properties enough to cause chromatographic separation.[2][3]
Accuracy in the Presence of Matrix Effects Can be compromised due to differential ion suppression/enhancement.[9]High accuracy due to identical experience of matrix effects.[4]Perfect co-elution ensures the ¹³C-labeled standard accurately reflects the ionization behavior of the analyte.
Precision (%RSD) Generally good, but can be higher in complex matrices.Typically lower (better) due to more effective normalization.Consistent co-elution reduces variability introduced by matrix effects.
Recovery Generally similar to the analyte.Identical to the analyte.The chemical properties governing extraction efficiency are virtually identical.

Experimental Protocols

To illustrate the practical application of these internal standards, the following are generalized experimental protocols for the quantitative analysis of a sulfonamide drug, like sulfameter, in a biological matrix (e.g., plasma) using LC-MS/MS.

Protocol 1: Sample Preparation and Extraction

This protocol is applicable for use with either a deuterated or a ¹³C-labeled internal standard.

  • Sample Spiking: To 100 µL of plasma sample, add 10 µL of the internal standard solution (either this compound or ¹³C-Sulfameter) at a known concentration.

  • Protein Precipitation: Add 300 µL of acetonitrile to the spiked plasma sample to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start at 10% B, ramp up to 90% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Sulfameter: Monitor the transition of the parent ion to a specific product ion (e.g., m/z 281.1 → 156.1).

      • This compound: Monitor the corresponding shifted parent to product ion transition (e.g., m/z 285.1 → 160.1).

      • ¹³C-Sulfameter: Monitor the corresponding shifted parent to product ion transition (e.g., m/z [281+n].1 → [156+n].1, where 'n' is the number of ¹³C atoms).

    • Data Analysis: Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.

Visualizing the Workflow and Rationale

The following diagrams, created using Graphviz, illustrate the experimental workflow and the logical relationship between co-elution and analytical accuracy.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract Reconstitute Reconstitution Extract->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection (MRM) LC->MS Quant Quantification MS->Quant

Figure 1. A generalized experimental workflow for quantitative analysis using an internal standard.

Coelution_Advantage cluster_deuterated Deuterated Internal Standard (e.g., this compound) cluster_13c ¹³C-Labeled Internal Standard d_analyte Analyte Peak d_matrix Matrix Effect (Variable Ion Suppression) d_analyte->d_matrix Experiences Partial Matrix Effect d_is Internal Standard Peak d_is->d_matrix Experiences Different Matrix Effect Conclusion Conclusion: ¹³C-labeled standards provide more accurate quantification due to perfect co-elution and identical experience of matrix effects. c_peaks Analyte & Internal Standard Peaks (Co-eluting) c_matrix Matrix Effect (Variable Ion Suppression) c_peaks->c_matrix Both Experience Identical Matrix Effect

Figure 2. Logical diagram illustrating the advantage of co-elution with ¹³C-labeled standards.

Conclusion

For achieving the highest degree of accuracy and precision in quantitative LC-MS/MS analysis, the evidence strongly supports the use of ¹³C-labeled internal standards over their deuterated counterparts. The perfect co-elution of ¹³C-labeled standards with the native analyte ensures the most effective compensation for matrix effects and other sources of analytical variability. While deuterated standards can be a viable option, researchers must be aware of the potential for chromatographic shifts and the associated risk of inaccurate results, particularly when analyzing complex biological matrices. For applications where data integrity is critical, such as in regulated bioanalysis and clinical research, the investment in ¹³C-labeled internal standards is a scientifically sound choice that yields more reliable and defensible quantitative data.

References

Comparative In Vivo Metabolism of Sulfameter and Sulfameter-d4: A Predictive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticipated in vivo metabolism of Sulfameter and its deuterated analog, Sulfameter-d4. In the absence of direct comparative experimental studies, this document leverages established principles of sulfonamide metabolism and the kinetic isotope effect of deuterium substitution to predict the metabolic fate of these two compounds.

Introduction to Sulfameter and the Role of Deuteration

Sulfameter is a long-acting sulfonamide antibacterial agent.[1] Like other sulfonamides, its therapeutic efficacy and potential for adverse effects are influenced by its metabolic profile. The primary routes of metabolism for sulfonamides involve N-acetylation and oxidation by cytochrome P450 (CYP) enzymes.[2][3]

Deuteration, the substitution of hydrogen with its heavy isotope deuterium, is a strategy used in drug development to favorably alter the pharmacokinetic properties of a molecule.[4][5] The increased mass of deuterium can slow the rate of metabolic reactions where the cleavage of a carbon-hydrogen bond is the rate-limiting step, a phenomenon known as the kinetic isotope effect. This can lead to a longer drug half-life, increased exposure, and potentially a reduction in the formation of certain metabolites.

Predicted Metabolic Pathways of Sulfameter

Based on the known metabolism of other sulfonamides, such as sulfamethoxazole, Sulfameter is anticipated to undergo the following primary metabolic transformations[6][7][8]:

  • N-acetylation: The aromatic amine group (-NH2) of the sulfanilamide core is susceptible to acetylation by N-acetyltransferase (NAT) enzymes. This is a common pathway for many sulfonamides.[2]

  • Hydroxylation: The aromatic ring or the pyrimidine ring of Sulfameter can be hydroxylated by CYP450 enzymes.

  • O-demethylation: The methoxy group (-OCH3) on the pyrimidine ring is a likely site for oxidative O-demethylation, also mediated by CYP450 enzymes.

  • Conjugation: The parent drug and its phase I metabolites can undergo phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate their excretion.[9][10]

Comparative Metabolism: Sulfameter vs. This compound

Assuming "this compound" refers to the deuteration of the methoxy group on the pyrimidine ring (i.e., -OCD3), the kinetic isotope effect is expected to significantly impact the O-demethylation pathway.

Key Predicted Differences:

  • Reduced O-demethylation: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. As CYP450-mediated O-demethylation involves the cleavage of this bond, the rate of this metabolic pathway is expected to be slower for this compound.

  • Metabolic Switching: A reduction in the rate of O-demethylation may lead to "metabolic switching," where the drug is shunted towards other metabolic pathways. This could result in an increased formation of N-acetylated or hydroxylated metabolites.

  • Pharmacokinetic Profile: The slower metabolism of this compound is predicted to result in:

    • Longer half-life (t½): The drug will remain in the body for a longer period.

    • Increased plasma exposure (AUC): The overall concentration of the drug in the plasma over time will be higher.

    • Lower clearance (CL): The rate at which the drug is removed from the body will be reduced.

Data Presentation

Table 1: Predicted Comparative Pharmacokinetic Parameters of Sulfameter and this compound

ParameterSulfameter (Predicted)This compound (Predicted)Predicted ChangeRationale
Half-life (t½) NormalIncreasedSlower metabolism due to the kinetic isotope effect on O-demethylation.
Area Under the Curve (AUC) NormalIncreasedSlower clearance leads to higher overall drug exposure.
Clearance (CL) NormalDecreasedReduced rate of metabolic elimination.
Maximum Concentration (Cmax) NormalPotentially IncreasedSlower initial metabolism may lead to higher peak concentrations.
Time to Cmax (Tmax) NormalPotentially Delayed↔/↑Slower absorption or metabolism could slightly delay the time to peak concentration.

Table 2: Predicted Metabolite Profile of Sulfameter and this compound

MetaboliteSulfameter (Predicted Relative Abundance)This compound (Predicted Relative Abundance)Predicted ChangeRationale
N-acetyl-Sulfameter MajorPotentially IncreasedMetabolic switching from the inhibited O-demethylation pathway.
Hydroxylated Metabolites MinorPotentially IncreasedMetabolic switching from the inhibited O-demethylation pathway.
O-demethylated Metabolite MajorDecreasedKinetic isotope effect slows down the rate of O-demethylation.
Conjugated Metabolites VariableVariableDependent on the concentrations of phase I metabolites.

Experimental Protocols

The following is a generalized experimental protocol for a comparative in vivo metabolism study of Sulfameter and this compound in a preclinical animal model (e.g., rats).

1. Animal Studies:

  • Subjects: Male Sprague-Dawley rats (n=5 per group).
  • Acclimatization: Acclimatize animals for at least one week with free access to food and water.
  • Dosing: Administer a single oral dose of either Sulfameter or this compound (e.g., 20 mg/kg) via gavage.
  • Sample Collection: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48 hours post-dose). Collect urine and feces over 48 hours in metabolic cages.

2. Sample Preparation:

  • Plasma: Centrifuge blood samples to separate plasma. Precipitate proteins with acetonitrile, centrifuge, and collect the supernatant.
  • Urine: Dilute urine samples with an appropriate buffer.
  • Feces: Homogenize fecal samples in a suitable solvent, followed by extraction and cleanup.

3. Bioanalytical Method:

  • Instrumentation: Use a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Sulfameter, this compound, and their predicted metabolites in all biological matrices.
  • Method Validation: Validate the analytical method for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

4. Data Analysis:

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (t½, AUC, CL, Cmax, Tmax) using non-compartmental analysis software (e.g., Phoenix WinNonlin).
  • Metabolite Profiling: Identify and quantify the major metabolites in plasma, urine, and feces.
  • Statistical Analysis: Use appropriate statistical tests (e.g., t-test) to compare the pharmacokinetic parameters and metabolite profiles between the Sulfameter and this compound groups.

Visualizations

G Predicted Metabolic Pathway of Sulfameter Sulfameter Sulfameter N_acetyl N-acetyl-Sulfameter Sulfameter->N_acetyl NAT Hydroxylated Hydroxylated Metabolites Sulfameter->Hydroxylated CYP450 O_demethylated O-demethylated Metabolite Sulfameter->O_demethylated CYP450 Excretion Excretion Sulfameter->Excretion Conjugates Conjugated Metabolites N_acetyl->Conjugates Phase II Enzymes Hydroxylated->Conjugates Phase II Enzymes O_demethylated->Conjugates Phase II Enzymes Conjugates->Excretion

Caption: Predicted metabolic pathways of Sulfameter.

G Comparative Metabolism Study Workflow cluster_0 In Vivo Study cluster_1 Sample Analysis cluster_2 Data Interpretation Dosing Dosing (Sulfameter or this compound) Sample_Collection Sample Collection (Blood, Urine, Feces) Dosing->Sample_Collection Sample_Prep Sample Preparation Sample_Collection->Sample_Prep LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS PK_Analysis Pharmacokinetic Analysis LC_MS->PK_Analysis Metabolite_Profiling Metabolite Profiling PK_Analysis->Metabolite_Profiling Comparison Comparative Assessment Metabolite_Profiling->Comparison

Caption: Workflow for a comparative in vivo metabolism study.

Disclaimer: The information presented in this guide is predictive and based on established scientific principles. Direct experimental data for the comparative in vivo metabolism of Sulfameter and this compound is not currently available in the public domain. The actual metabolic profiles and pharmacokinetic parameters may vary and should be confirmed through dedicated in vitro and in vivo studies.

References

Performance Evaluation of Sulfameter-d4 on Diverse LC-MS Platforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies for the quantitative analysis of Sulfameter-d4, a deuterated internal standard of the sulfonamide antibiotic Sulfameter, across various Liquid Chromatography-Mass Spectrometry (LC-MS) platforms. The data presented is compiled from published analytical methods, offering insights into the performance of this compound quantification in different biological and environmental matrices.

Comparative Analysis of LC-MS Methodologies

The following tables summarize the experimental conditions and performance metrics for the analysis of sulfonamides, including methods where deuterated internal standards like this compound are utilized, from several studies. This allows for a comparative overview of how different LC-MS setups can be tailored for sensitive and reliable quantification.

Table 1: Liquid Chromatography Parameters
ParameterMethod A (Human Serum)Method B (Water)Method C (Pharmaceuticals)
LC System Not SpecifiedAgilent 1290 Infinity II LC SystemNot Specified
Column CORTECS T3 (100 x 2.1 mm, 2.7 µm)[1]Agilent ZORBAX RRHD Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm)Phenomenex C18 (250 mm x 4.6mm, 5µm)[2]
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile[1]A: 0.1% Formic acid in WaterB: Methanol[3]Acetonitrile and Phosphate buffer (75:25 v/v), pH 2.5[2]
Gradient Gradient Elution[1]Gradient ElutionIsocratic
Flow Rate Not SpecifiedNot Specified1.0 mL/min[2]
Column Temp. Not SpecifiedNot Specified30 ºC[2]
Injection Vol. Not SpecifiedNot Specified5 μl[2]
Table 2: Mass Spectrometry Parameters
ParameterMethod A (Human Serum)Method B (Water)Method C (Pharmaceuticals)
MS System Triple Quadrupole Tandem Mass Spectrometer[1]Agilent 6470 LC/MS/MS[3]Not Specified
Ion Source Electrospray Ionization (ESI)[1]Agilent Jet Stream ESIElectrospray Ionization (ESI)[2]
Polarity Positive Ion Mode[1][3]Positive Ion ModeNot Specified
Scan Mode Scheduled Multiple Reaction Monitoring (sMRM)[1]Multiple Reaction Monitoring (MRM)[2][4]Multiple Reaction Monitoring (MRM)[2]
Table 3: Performance Characteristics
ParameterMethod A (Human Serum)Method B (Water)Method C (Pharmaceuticals)
Linearity Range 0.5–50 ng/ml[1]0.5 to 100 µg/L[3]Not Specified
Correlation (R²) Not Specified> 0.998[3]Not Specified
LOD Not Specified0.3 to 1.9 ng/L0.82 ng/mL (for Sulfadoxine)[2]
LOQ 0.01 and 0.2 ng/ml[1]Several ppt level[3]2.73 ng/mL (for Sulfadoxine)[2]
Accuracy (% Recovery) 86.1% to 109.0%[1]70% to 96% (in pure water)[3]99.99% to 100.11%[2]
Precision (% RSD) < 12.0%[1]< 15% (in pure water)[3]< 0.53%[2]

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting analytical methods. Below are summaries of the experimental protocols from the cited studies.

Method A: Analysis in Human Serum

This method was developed for the simultaneous measurement of nine antimicrobials in human serum.[1]

  • Sample Preparation: The procedure involved protein precipitation followed by a cleanup step with solid-phase extraction (SPE).

  • Internal Standard: Sulfadimidine-d4 was used as one of the internal standards.

  • Chromatography: Separation was achieved on a CORTECS T3 column with gradient elution over an 8.0-minute runtime.

  • Detection: A triple quadrupole tandem mass spectrometer was operated in positive ion scan mode with scheduled multiple reaction monitoring (sMRM).

Method B: Analysis in Water

This application note describes a reliable method for the determination of 19 sulfonamides in water.[3]

  • Sample Preparation: Solid-phase extraction (SPE) was employed to concentrate the analytes and clean up the water samples.

  • Chromatography: An Agilent 1290 Infinity II LC system with a ZORBAX RRHD Eclipse Plus C18 column was used. The mobile phase consisted of methanol and acidified water.

  • Detection: An Agilent 6470 LC/MS/MS with an Agilent Jet Stream ESI source was used in positive ionization mode.

Method C: Analysis in Pharmaceutical Formulation

This study developed a simple and sensitive LC-MS method for the determination of pyrimethamine and sulfadoxine in a pharmaceutical formulation.[2]

  • Chromatography: A Phenomenex C18 column was used with an isocratic mobile phase of acetonitrile and phosphate buffer.

  • Detection: The mass spectrometer was operated in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the bioanalysis of this compound using LC-MS, from sample collection to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Quantification a Biological Matrix (e.g., Serum, Plasma) b Spike with This compound (IS) a->b c Protein Precipitation (e.g., Acetonitrile) b->c d Solid-Phase Extraction (SPE) Cleanup c->d e LC Separation (e.g., C18 Column) d->e Inject Extract f ESI Ionization (Positive Mode) e->f g Tandem MS Detection (MRM Mode) f->g h Peak Integration & Area Ratio (Analyte/IS) g->h Acquire Data i Calibration Curve Generation h->i j Concentration Calculation i->j

Caption: A generalized workflow for the LC-MS/MS bioanalysis of this compound.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Sulfameter-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for the handling of Sulfameter-d4, a deuterated analog of the sulfonamide antibiotic, Sulfameter. Adherence to these guidelines is essential to ensure personal safety and maintain the integrity of your research.

Personal Protective Equipment (PPE)

When handling this compound, which is a powdered substance, a comprehensive approach to personal protection is necessary to avoid inhalation and skin contact. The following table summarizes the required PPE.

PPE ComponentSpecificationRationale
Gloves Nitrile or neoprene, powder-free, double-glovedPrevents skin contact. Double gloving is recommended when handling active pharmaceutical ingredients.[1][2] Powder-free gloves minimize the risk of powder aerosolization.[3]
Eye Protection Safety goggles or a face shieldProtects eyes from dust particles. A face shield offers broader protection against splashes.[3][4]
Respiratory Protection N95 or N100 particle mask or a respirator with a P100 filterEssential when handling the powder outside of a containment system to prevent inhalation.[3]
Lab Coat/Gown Disposable, low-permeability fabric with a solid front and long sleevesProtects skin and personal clothing from contamination.[2][5]
Shoe Covers DisposablePrevents the tracking of chemical powders to other areas.[3][5]

Handling Procedures

Safe handling of this compound powder is critical to prevent exposure and contamination. The following operational plan outlines the step-by-step procedure for handling this compound.

1. Preparation:

  • Ensure a Safety Data Sheet (SDS) for a similar compound, such as Sulfamethazine-d4, is accessible for reference.[6]

  • Work in a designated area, preferably within a chemical fume hood or a biological safety cabinet, to control airborne particles.[4][7]

  • Assemble all necessary equipment and materials before starting, including weighing paper, spatulas, and solvent for dissolution.

  • Verify that an emergency eyewash station and safety shower are readily accessible.[8]

2. Weighing and Aliquoting:

  • Perform all weighing operations within a fume hood or a ventilated balance enclosure to minimize dust inhalation.

  • Use anti-static weighing dishes to prevent the powder from scattering.

  • Handle the powder gently with a spatula to avoid creating dust clouds.

  • Close the primary container tightly immediately after use.

3. Dissolution:

  • If preparing a solution, add the solvent to the pre-weighed this compound powder slowly to avoid splashing.

  • Cap the vial or flask securely before mixing or sonicating.

  • Label all solutions clearly with the compound name, concentration, solvent, and date of preparation.

4. Spill Management:

  • In case of a spill, immediately alert others in the vicinity.

  • For small spills, use appropriate absorbent materials to clean the area while wearing full PPE.[4]

  • Avoid dry sweeping of spilled powder; instead, use a wet wipe or a vacuum cleaner equipped with a HEPA filter.[7]

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste StreamDisposal Procedure
Unused this compound Powder Dispose of as chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for chemical waste disposal.
Contaminated Labware (e.g., vials, pipette tips) Place in a designated, sealed waste container labeled for chemical waste.
Contaminated PPE (e.g., gloves, gown) Remove carefully to avoid cross-contamination and dispose of in a designated chemical waste container.
Solutions of this compound Collect in a labeled, sealed waste container. Do not pour down the drain.

Note: As this compound contains a stable isotope (deuterium), no special precautions for radioactivity are required. The disposal procedures are dictated by the chemical properties of the sulfonamide compound itself.[9]

Experimental Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area prep_materials Gather Materials prep_area->prep_materials handling_weigh Weigh Powder prep_materials->handling_weigh handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve If creating a solution handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Work Area handling_weigh->cleanup_decontaminate handling_weigh->cleanup_decontaminate handling_dissolve->cleanup_decontaminate handling_dissolve->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff cleanup_dispose->cleanup_doff

Caption: Workflow for the safe handling of this compound, from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.